C16-Ceramide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-TURZORIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317974 | |
| Record name | C16-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24696-26-2 | |
| Record name | C16-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24696-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C16-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C16 Ceramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cer(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Intermediates of the C16-Ceramide Biosynthesis Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, proliferation, and senescence.[1] They consist of a sphingoid base linked to a fatty acid via an amide bond. The length of this fatty acid acyl chain is a crucial determinant of the ceramide's biological function.[2] Among the various ceramide species, C16-ceramide (N-palmitoyl-sphingosine) has garnered significant attention for its potent roles in inducing apoptosis, mediating cellular stress responses, and its association with metabolic diseases like insulin resistance.[3][4]
The synthesis of this compound primarily occurs through the de novo biosynthesis pathway, a highly regulated process that begins in the endoplasmic reticulum (ER).[5][6] Understanding the intermediates of this pathway is critical for researchers and drug developers, as they represent key nodes for therapeutic intervention and serve as biomarkers for various pathological states. This guide provides a detailed examination of the core intermediates in the this compound biosynthesis pathway, quantitative data, relevant signaling cascades, and the experimental protocols required for their analysis.
The De Novo this compound Biosynthesis Pathway
The de novo synthesis of ceramides is the primary route for producing these lipids from basic precursors. The pathway begins with the condensation of the amino acid L-serine and the fatty acid palmitoyl-CoA, with subsequent enzymatic steps leading to the formation of this compound.[6][7]
The key enzymes specifically involved in the generation of this compound are Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), which exhibit a substrate preference for palmitoyl-CoA (a 16-carbon fatty acyl-CoA).[7][8]
Core Pathway Intermediates
-
3-Ketosphinganine (3-ketodihydrosphingosine): This is the initial product formed from the rate-limiting condensation of L-serine and palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT).[6][9] It is a transient intermediate that is rapidly reduced to sphinganine.
-
Sphinganine (Dihydrosphingosine): Formed by the NADPH-dependent reduction of 3-ketosphinganine, sphinganine serves as the sphingoid backbone for dihydroceramides.[10] Its accumulation, often due to the inhibition of downstream enzymes, can be an indicator of pathway disruption.
-
Dihydro-C16-Ceramide: This intermediate is created when Ceramide Synthase 5 or 6 (CerS5/6) acylates sphinganine with a 16-carbon fatty acyl chain from palmitoyl-CoA.[6][9] Dihydroceramides are structurally similar to ceramides but lack the critical 4,5-trans double bond in the sphingoid base. This bond is necessary for many of the signaling functions of ceramide.
Quantitative Data on this compound and Intermediates
The quantification of sphingolipids is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.[11][12] Below are tables summarizing quantitative data for this compound and its precursors from various studies.
Table 1: Quantitative Analysis of this compound in Biological Samples
| Ceramide Species | Biological Sample | Concentration Range | Method | Reference(s) |
|---|---|---|---|---|
| C16:0-Ceramide | Human Plasma | 0 - 357 ng/mL (Calibration Curve) | LC-ESI-MS/MS | [12] |
| C16:0-Ceramide | Dendritic Cells | Total Cer-FA: 14.88 ± 8.98 nmol/10^6 cells | GC-MS | [13] |
| C16:0-Ceramide | U937 Cells (PMA treated) | Increased with PMA concentration | LC-MS/MS-MRM | [14] |
| C16:0-Ceramide | Livers of CerS2 null mice | Elevated levels observed | Not specified | [4] |
| C16:0-Ceramide | Adipose tissue (obese humans) | Elevated levels observed | Not specified |[8] |
Table 2: LC-MS/MS Method Performance for Ceramide Quantification
| Parameter | This compound | C18-Ceramide | C24-Ceramide | Reference(s) |
|---|---|---|---|---|
| Linear Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL | [14] |
| Limit of Detection (LOD) | 0.2 fmol | 0.3 fmol | 1.5 fmol | [14] |
| Limit of Quantification (LOQ) | 1.1 fmol | 1.7 fmol | 15.3 fmol | [14] |
| Linear Range (Plasma) | 2.8 - 357 ng | 2.8 - 357 ng | 5.6 - 714 ng | [12] |
| LOD (Plasma) | 5 pg/mL | 5 pg/mL | 10 pg/mL | [12] |
| LOQ (Plasma) | 10 pg/mL | 10 pg/mL | 50 pg/mL |[12] |
Signaling Pathways Involving this compound
The accumulation of this compound is not a passive event; it actively triggers downstream signaling cascades. It is particularly well-known for its pro-apoptotic functions, often by directly affecting mitochondrial membrane permeability or by modulating key signaling hubs like the mTOR pathway.[2][15][16]
This compound and Regulation of the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that this compound can negatively regulate this pathway. For instance, overexpression of CerS6, which increases this compound, leads to reduced phosphorylation of key mTOR effectors like Akt and S6 kinase (S6K), resulting in decreased cell proliferation.[16]
Experimental Protocols: Quantification of this compound Intermediates
The accurate measurement of this compound and its precursors requires robust analytical methods. LC-MS/MS is the preferred technique due to its superior sensitivity, specificity, and ability to resolve different ceramide species.[11][17]
Protocol: LC-MS/MS Analysis of Ceramides
This protocol provides a generalized workflow for the quantification of ceramides from biological samples, synthesized from multiple cited methodologies.[12][17][18][19]
1. Sample Preparation and Lipid Extraction (Folch or Bligh-Dyer Method)
-
Objective: To efficiently extract lipids, including ceramides, from the cellular or plasma matrix.
-
Procedure:
-
Homogenize the cell pellet or plasma sample in a chloroform:methanol mixture (typically 2:1, v/v).
-
Add an internal standard mix containing non-naturally occurring ceramide species (e.g., C17:0-ceramide) to each sample for accurate quantification.[12]
-
Vortex vigorously and incubate to ensure complete lipid partitioning.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS injection.
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate different ceramide species based on their hydrophobicity before they enter the mass spectrometer.
-
Typical Parameters:
-
Column: A reverse-phase C18 column is commonly used (e.g., ACQUITY UPLC CSH C18).[18]
-
Mobile Phase A: Acetonitrile/water (e.g., 3:2, v/v) with an additive like 10 mM ammonium formate.[18]
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[18]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and increasing over the run to elute more hydrophobic, longer-chain ceramides.
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To ionize, detect, and quantify the separated ceramide species with high specificity.
-
Typical Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is standard.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the intact ceramide) and monitoring a specific product ion generated after fragmentation.
-
MRM Transition: For all ceramide species, a common product ion at m/z 264.2 is often monitored, which corresponds to the sphingosine backbone after the loss of the fatty acyl chain.[20] The precursor ion will vary depending on the specific ceramide (e.g., m/z 538.2 for C16:0-ceramide).[20]
-
4. Data Analysis and Quantification
-
Objective: To calculate the concentration of each ceramide species.
-
Procedure:
-
Integrate the peak area for the MRM transition of each endogenous ceramide and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (endogenous ceramide / internal standard) against known concentrations of pure ceramide standards.
-
Calculate the concentration of each ceramide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Relevance in Drug Development
The central role of this compound in apoptosis and cell growth regulation makes its metabolic pathway a compelling target for drug development, particularly in oncology.[21][22] Dysregulation of ceramide metabolism is a hallmark of many cancers, where cancer cells often exhibit lower levels of pro-apoptotic ceramides.[22][23]
Therapeutic strategies include:
-
Inhibition of Ceramide-Catabolizing Enzymes: Blocking enzymes that degrade ceramide (e.g., glucosylceramide synthase) can elevate intracellular ceramide levels and promote apoptosis.[24]
-
Activation of Ceramide Synthases: Compounds that activate CerS5/6 could selectively increase this compound production to trigger cell death in cancer cells.[23]
-
Ceramide Analogs: The use of cell-permeable, short-chain ceramide analogs (e.g., C6-ceramide) or synthetic analogs like Ceranib-2 has been explored to mimic the effects of endogenous ceramides and induce apoptosis in tumor models.[21]
Conversely, in metabolic diseases like type 2 diabetes, where elevated this compound contributes to insulin resistance, inhibiting its synthesis via CerS5/6 inhibitors is a promising therapeutic avenue.[3][8] Therefore, a deep understanding of the this compound biosynthetic pathway and its intermediates is crucial for designing targeted and effective therapies.
References
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers discover the enzymatic mechanism for human ceramide synthase — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 19. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Potential of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Core of C16-Ceramide Synthesis: A Technical Guide for Researchers
November 2025
Introduction
Ceramides are a class of bioactive sphingolipids that play pivotal roles in a myriad of cellular processes, including apoptosis, cell cycle regulation, and insulin signaling. The biological function of ceramides is intricately linked to the length of their N-acyl chain. C16-ceramide (N-palmitoylsphingosine), in particular, has garnered significant attention for its pro-apoptotic and pro-inflammatory properties, as well as its emerging role in the pathogenesis of insulin resistance and metabolic diseases. The synthesis of this compound is a tightly regulated enzymatic process primarily occurring in the endoplasmic reticulum. This technical guide provides an in-depth exploration of the core enzymes involved in this compound synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of these enzymes, provide detailed experimental protocols for their study, and visualize the key signaling pathways they modulate.
The De Novo Synthesis Pathway of this compound
The primary route for this compound production is the de novo synthesis pathway, a multi-step process initiated by the condensation of serine and palmitoyl-CoA.
Key Enzymes and Their Roles
The synthesis of this compound involves a cascade of enzymatic reactions, with each step catalyzed by a specific enzyme.
-
Serine Palmitoyltransferase (SPT) : This enzyme complex catalyzes the first and rate-limiting step in sphingolipid biosynthesis, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. SPT is a crucial control point for the entire pathway.
-
3-Ketodihydrosphingosine Reductase (KDHS) : Following its synthesis, 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (sphinganine) by KDHS.
-
Ceramide Synthases (CerS) : This family of six enzymes (CerS1-6) is responsible for the N-acylation of dihydrosphingosine to form dihydroceramide. The specificity of CerS isoforms for different fatty acyl-CoA substrates is the primary determinant of the acyl chain length of the resulting ceramide.
-
Dihydroceramide Desaturase (DEGS) : The final step in ceramide synthesis is the introduction of a double bond into the sphingoid backbone of dihydroceramide by DEGS, converting it to ceramide.
Quantitative Data on this compound Synthesizing Enzymes
A thorough understanding of the enzymes involved in this compound synthesis necessitates a quantitative analysis of their kinetic properties, expression levels, and substrate concentrations.
Table 1: Kinetic Parameters of Ceramide Synthases
| Enzyme | Substrate | Km | Vmax | Reference |
| CerS (general) | Sphinganine | 2-5 µM | Not specified | [3] |
| CerS6 | Sphinganine | 2 µM | Not specified | [4] |
| Lac1-Lip1 (Yeast homolog) | C26-CoA | 72.99 ± 1.44 µM (Khalf) | 475.7 ± 13.1 nmol/min/mg | [5] |
Table 2: Tissue Distribution of Human CERS5 and CERS6 mRNA
| Tissue | CERS5 Expression (Normalized TPM) | CERS6 Expression (Normalized TPM) | Data Source |
| Adipose - Subcutaneous | ~5 | ~10 | GTEx |
| Adipose - Visceral (Omentum) | ~4 | ~8 | GTEx |
| Brain - Cortex | ~10 | ~25 | GTEx |
| Heart - Left Ventricle | ~2 | ~5 | GTEx |
| Liver | ~1 | ~3 | GTEx |
| Lung | ~15 | ~5 | GTEx |
| Muscle - Skeletal | ~8 | ~3 | GTEx |
| Pancreas | ~3 | ~3 | GTEx |
| Skin - Sun Exposed (Lower leg) | ~8 | ~30 | GTEx |
Data is approximated from the Genotype-Tissue Expression (GTEx) portal. TPM = Transcripts Per Million.
Table 3: Substrate and Product Concentrations
| Molecule | Cellular Context | Concentration Range | Reference |
| Palmitoyl-CoA | Rat Liver (Mitochondria-bound) | 6-7 nmol/mg protein | [6] |
| Palmitoyl-CoA | General Intracellular | ~100 to 400 µM (total free CoA) | [7] |
| This compound | Cultured SCCVII cells (supernatant) | ~2-10 pmol/mL | [8] |
| This compound | Apoptotic cell membranes | up to 10 mol % of total phospholipid | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound synthesis.
Protocol 1: In Vitro Ceramide Synthase Activity Assay (Continuous Spectrophotometric Method)
This assay measures the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate, which can be detected colorimetrically.
Materials:
-
Purified CerS enzyme or microsomal preparation
-
Sphinganine
-
Palmitoyl-CoA
-
5,5′-dithiobis-2-nitrobenzoic acid (DTNB)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a standard curve with known concentrations of CoA-SH (10-250 µM) to correlate absorbance with the amount of product formed.
-
In a 96-well plate, prepare the reaction mixture (50 µL final volume) containing:
-
Assay Buffer
-
DTNB (final concentration 0.2 mM)
-
Sphinganine (final concentration 50 µM)
-
Purified enzyme or microsomal preparation (e.g., 10 µg protein)
-
-
Initiate the reaction by adding palmitoyl-CoA (final concentration to be varied for kinetic analysis, e.g., 0-200 µM).
-
Immediately place the plate in a pre-warmed (37°C) plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the standard curve.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of one substrate while keeping the other constant. Fit the data to the Michaelis-Menten equation using appropriate software.[5]
Protocol 2: Lipid Extraction and Quantification of this compound by LC-MS/MS
This protocol describes the extraction of lipids from cells or tissues and their subsequent analysis by liquid chromatography-tandem mass spectrometry.
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., C17:0-ceramide)
-
Chloroform
-
Methanol
-
Water
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenization: Homogenize cell pellets or tissues in an appropriate buffer.
-
Lipid Extraction (Bligh-Dyer Method): a. To the homogenate, add a known amount of the internal standard. b. Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v). c. Vortex thoroughly and incubate at room temperature for 20 minutes. d. Add chloroform and water to bring the ratio to 2:2:1.8 (v/v/v). e. Vortex again and centrifuge to separate the phases. f. Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: a. Inject the reconstituted lipid extract onto a C18 reverse-phase column. b. Elute the lipids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid). c. Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for this compound is typically m/z 538.5 → 264.4. d. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.
Protocol 3: siRNA-Mediated Knockdown of CerS5 and CerS6
This protocol outlines a general procedure for transiently reducing the expression of CerS5 and CerS6 in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
siRNA targeting CerS5, CerS6, and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 70-90% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or the protein level (by Western blotting).
Signaling Pathways and Logical Relationships
This compound is a potent signaling molecule that modulates several key cellular pathways, most notably those involved in apoptosis and insulin resistance.
This compound-Induced Apoptosis
Increased levels of this compound can trigger the intrinsic pathway of apoptosis. This is primarily achieved through its ability to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors.[1][9][10][11]
Caption: this compound-induced apoptosis pathway.
This compound and Insulin Resistance
This compound is a key mediator of lipid-induced insulin resistance. It impairs insulin signaling by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling cascade. This inhibition is mediated through the activation of protein phosphatase 2A (PP2A) and atypical protein kinase C zeta (aPKCζ).[12][13][14][15]
Caption: this compound's role in insulin resistance.
Experimental Workflow: siRNA Knockdown and Functional Analysis
The following diagram illustrates a typical workflow for investigating the function of CerS5 and CerS6 using siRNA-mediated knockdown followed by a functional assay.
Caption: Workflow for CerS knockdown and analysis.
Conclusion
The synthesis of this compound is a critical metabolic process with profound implications for cellular health and disease. The enzymes at the core of this pathway, particularly CerS5 and CerS6, represent key regulatory nodes and potential therapeutic targets. This technical guide provides a comprehensive overview of these enzymes, offering quantitative data, detailed experimental protocols, and visual representations of their associated signaling pathways. A deeper understanding of the intricate mechanisms governing this compound synthesis will undoubtedly pave the way for novel therapeutic strategies aimed at modulating its levels for the treatment of a range of human diseases, from cancer to metabolic disorders.
References
- 1. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. embopress.org [embopress.org]
- 6. Importance of acyl-CoA availability in interpretation of carnitine palmitoyltransferase I kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Lipids C2- and this compound Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rug.nl [rug.nl]
- 11. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
C16-Ceramide Metabolism: A Technical Guide to the De Novo Synthesis and Salvage Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide, a central hub in sphingolipid metabolism, plays critical roles in a vast array of cellular processes, from maintaining membrane integrity to regulating complex signaling cascades like apoptosis, cell cycle arrest, and senescence.[1][2] The specific functions of ceramide are often dictated by the length of its N-acyl chain, with C16-ceramide emerging as a key regulator in cellular stress responses and disease pathogenesis.[3] this compound can be generated through two primary routes: the de novo synthesis pathway and the salvage pathway. Understanding the distinct regulation, subcellular localization, and flux of these pathways is paramount for researchers and drug developers targeting sphingolipid metabolism. This technical guide provides an in-depth comparison of the this compound de novo and salvage pathways, detailing the enzymatic steps, quantitative differences, key experimental protocols for their study, and their roles in cellular signaling.
The De Novo Synthesis Pathway
The de novo synthesis of ceramide is the primary anabolic route, building the molecule from basic precursors. This process occurs predominantly in the endoplasmic reticulum (ER).[3][4][5]
Key Enzymatic Steps:
-
Condensation: The pathway initiates with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme Serine Palmitoyltransferase (SPT) .[4][6][7][8] This reaction forms 3-ketodihydrosphingosine (also known as 3-ketosphinganine).
-
Reduction: 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDHS reductase) , an NADPH-dependent reaction.[4][8]
-
N-acylation: Dihydrosphingosine is then acylated by a family of six (dihydro)ceramide synthases (CerS) .[3] For the synthesis of C16-dihydroceramide, CerS5 and CerS6 are the primary enzymes, utilizing palmitoyl-CoA as the acyl donor.[6][9]
-
Desaturation: In the final step, a trans double bond is introduced into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase 1 (DES1) , yielding ceramide.[4][6][8]
The de novo pathway is a critical source of new sphingolipids required for cell growth and proliferation.
The Salvage Pathway
The salvage pathway is a critical recycling route that generates ceramide from the breakdown of complex sphingolipids, primarily within the endolysosomal compartment.[5] This pathway is essential for maintaining sphingolipid homeostasis and is a major contributor to stress-induced ceramide production.
Key Enzymatic Steps:
-
Hydrolysis of Complex Sphingolipids: Complex sphingolipids like sphingomyelin and glucosylceramide are hydrolyzed by lysosomal enzymes. Acid sphingomyelinase (aSMase) breaks down sphingomyelin into ceramide and phosphocholine, while glucocerebrosidase (GBA) converts glucosylceramide to ceramide and glucose.[1][6]
-
Deacylation: The ceramide generated can be further broken down by acid ceramidase (aCDase) into sphingosine and a free fatty acid.[5]
-
Re-acylation: The resulting sphingosine is transported to the ER, where it is "salvaged" by being re-acylated by ceramide synthases (CerS) to form ceramide.[1][3][5] As with the de novo pathway, CerS5 and CerS6 are responsible for attaching a palmitoyl group to generate this compound.[6]
This pathway allows the cell to efficiently reuse the sphingosine backbone, providing a rapid mechanism to increase ceramide levels without the energy expenditure of full de novo synthesis.[1][2]
Quantitative Comparison of the Pathways
While both pathways contribute to the cellular this compound pool, their relative flux and the turnover rates of their products can differ significantly depending on the cellular context. Quantitative metabolic analysis shows that proliferating cells often rely on de novo synthesis, while the salvage pathway can be rapidly activated in response to stimuli.[10][11]
Table 1: Metabolic Flux and Turnover of this compound
| Parameter | De Novo Synthesis | Salvage Pathway | Notes |
|---|---|---|---|
| Primary Contribution | Anabolic growth, baseline sphingolipid maintenance.[11] | Stress responses, recycling of existing sphingolipids.[1] | The salvage pathway allows for rapid ceramide generation without synthesizing the sphingoid backbone from scratch. |
| Rate-Limiting Enzyme | Serine Palmitoyltransferase (SPT).[7][12] | Dependent on the activity of hydrolases (e.g., SMases) and availability of sphingosine.[1] | SPT activity is a key regulatory point for the entire de novo pathway. |
| Stimulation Example | Increased following myocardial infarction, linked to hypoxia and inflammation.[12] | Phorbol ester (PMA) treatment in MCF-7 cells induces a selective increase in this compound.[13] | Stress stimuli often favor one pathway over the other for ceramide accumulation. |
| Turnover Rate | C16:0-ceramide has a slower turnover compared to very-long-chain (VLC) ceramides.[14][15] | Not explicitly different, as the final product is identical. Turnover is context-dependent. | Approximately 50% of C16:0-ceramide persists after a 24-hour chase, whereas <20% of C24:0/C24:1-ceramide remains.[14] |
Table 2: Quantified this compound Generation in a Stimulated System
| Cell Line | Stimulus | Total Ceramide Increase (pmol/mg) | This compound Increase (pmol/mg) | Attributed Pathway |
|---|---|---|---|---|
| MCF-7 | Phorbol 12-myristate 13-acetate (PMA) | 269 | 241 | Salvage Pathway[13] |
Data demonstrates the salvage pathway's capacity for robust and specific this compound generation upon PKC activation.
Role of this compound in Cellular Signaling
This compound is not merely a structural lipid; it is a potent bioactive molecule implicated in critical signaling cascades, particularly the Endoplasmic Reticulum (ER) stress response and apoptosis.
Emerging evidence suggests that this compound, generated by CerS6, plays a complex, often pro-survival role by protecting against ER stress.[16][17] Conversely, the downregulation or absence of this compound can trigger ER stress and lead to apoptosis. This occurs through the selective activation of the ATF6/CHOP arm of the unfolded protein response (UPR).[16][17] The loss of this compound perturbs cellular calcium homeostasis and disrupts the ER/Golgi membrane network, leading to the accumulation and activation of pro-ATF6, which in turn activates the pro-apoptotic transcription factor CHOP.[18][19]
Experimental Methodologies
Studying the distinct contributions of the de novo and salvage pathways requires specific and robust experimental protocols.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of specific ceramide species.[20][21][22]
Protocol Outline:
-
Sample Preparation: Cells or tissues are harvested, and proteins are precipitated. For plasma, an initial isolation of sphingolipids using silica gel chromatography may be required.[20]
-
Lipid Extraction: Lipids are extracted from the sample using a biphasic solvent system, typically based on the Bligh and Dyer or Folch methods. A non-naturally occurring internal standard (e.g., C17:0-ceramide) is spiked into each sample prior to extraction for normalization and to account for sample loss.[20][23]
-
Chromatographic Separation: The extracted lipids are resuspended and injected into a reverse-phase HPLC system. A C18 column is commonly used with a gradient of organic solvents to separate the different ceramide species based on their hydrophobicity.[20][24]
-
Mass Spectrometry Detection: The separated lipids are ionized (typically via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard.[24]
-
Quantification: The concentration of this compound is calculated by comparing the peak area ratio of endogenous this compound to the C17-ceramide internal standard against a standard curve generated with known amounts of this compound.[20][21]
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]
- 13. researchgate.net [researchgate.net]
- 14. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiapoptotic roles of ceramide-synthase-6-generated this compound via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiapoptotic roles of ceramide-synthase-6-generated this compound via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alteration of ceramide synthase 6/C16-ceramide induces activating transcription factor 6-mediated endoplasmic reticulum (ER) stress and apoptosis via perturbation of cellular Ca2+ and ER/Golgi membrane network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Cellular Localization of C16-Ceramide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular localization of C16-ceramide synthesis. It details the primary and secondary sites of synthesis, the key enzymes involved, and their subcellular distribution. This guide also offers detailed experimental protocols for investigating this compound synthesis and localization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound Synthesis and its Significance
Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1] The acyl chain length of ceramide is a critical determinant of its biological function. This compound, containing a 16-carbon fatty acid chain, is particularly noteworthy for its potent pro-apoptotic and pro-inflammatory properties.[2] The synthesis of this compound is catalyzed by specific ceramide synthase (CerS) enzymes, primarily CerS5 and CerS6.[3] Understanding the precise subcellular location of this compound synthesis is paramount for elucidating its role in cellular signaling and for the development of targeted therapeutics.
Subcellular Localization of this compound Synthesis
The de novo synthesis of ceramides is a multi-step process that primarily occurs in the endoplasmic reticulum (ER).[3][4] However, a growing body of evidence indicates that this compound synthesis also takes place in other subcellular compartments, most notably the mitochondria and mitochondria-associated membranes (MAMs).[5][6][7]
Endoplasmic Reticulum (ER)
The ER is the principal site for the de novo synthesis of all ceramides, including this compound.[3][4] The enzymes responsible for the final step of ceramide synthesis, the ceramide synthases (CerS), are integral membrane proteins of the ER.[8] Specifically, CerS5 and CerS6, which exhibit a preference for palmitoyl-CoA (a C16 fatty acyl-CoA), are localized to the ER membrane.[3][8]
Mitochondria and Mitochondria-Associated Membranes (MAMs)
While the bulk of ceramide synthesis occurs in the ER, a functionally significant pool of this compound is synthesized in close proximity to or within the mitochondria.[5][6][7] This is particularly relevant to the role of this compound in inducing apoptosis. Evidence suggests that CerS enzymes, including those responsible for this compound synthesis, are also present in the MAMs, which are specialized regions of the ER that are physically and functionally linked to mitochondria.[5][9] Some studies have also reported the presence of CerS activity within purified mitochondrial fractions, suggesting a potential for intra-mitochondrial ceramide synthesis.[7][10][11] this compound produced in the MAMs can be efficiently transferred to the outer mitochondrial membrane, where it can directly participate in the initiation of the apoptotic cascade.[9]
Quantitative Distribution of this compound Synthesizing Enzymes
The relative contribution of different subcellular compartments to the total cellular this compound pool can vary depending on the cell type and physiological conditions. The following table summarizes the available quantitative data on the distribution and activity of CerS5 and CerS6, the primary enzymes for this compound synthesis.
| Enzyme | Subcellular Fraction | Cell Type | Relative Contribution/Activity | Reference |
| CerS5 | Mitochondrion-Associated ER Membranes (MAM) | HeLa | ~50% of baseline C16:0-ceramide synthetic activity | [5][6] |
| CerS6 | Mitochondrion-Associated ER Membranes (MAM) | HeLa | ~50% of baseline C16:0-ceramide synthetic activity | [5][6] |
| CerS6 | Mitochondria | Rat Brain | Primary ceramide synthase generating C16:0-ceramide in brain mitochondria | [12] |
| CerS5 | Mitochondria | Rat Brain | Not localized to mitochondria | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular localization of this compound synthesis.
Subcellular Fractionation for Isolation of ER, Mitochondria, and MAMs
This protocol describes the isolation of enriched ER, mitochondria, and MAM fractions from cultured cells.
Materials:
-
Homogenization Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and protease inhibitors.
-
Mitochondria Resuspension Buffer (MRB): 250 mM mannitol, 5 mM HEPES-KOH (pH 7.4), and 0.5 mM EGTA.
-
Percoll solution.
-
Dounce homogenizer.
-
Ultracentrifuge and appropriate rotors.
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer and incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 800 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Mitochondrial Fraction: Wash the pellet from step 5 with MRB and centrifuge again at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.
-
ER and MAM Fractions: Transfer the supernatant from step 5 to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER).
-
To separate MAMs from the crude mitochondrial pellet (from step 5), resuspend the pellet in MRB and layer it on top of a Percoll gradient (e.g., 30%).
-
Centrifuge at 95,000 x g for 30 minutes at 4°C. The MAM fraction will be visible as a white band at the interface of the sucrose and Percoll layers, while the purified mitochondria will form a pellet at the bottom.
-
Carefully collect the MAM fraction and wash with MRB.
-
The microsomal pellet from step 7 can be used as the ER-enriched fraction.
-
Assess the purity of the fractions by Western blotting for marker proteins (e.g., Calnexin for ER, VDAC for mitochondria, and FACL4 for MAMs).
Ceramide Synthase Activity Assay using a Fluorescent Substrate
This protocol describes an in vitro assay to measure the activity of ceramide synthases that produce this compound.[9][13][14][15]
Materials:
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl2.
-
NBD-sphinganine (fluorescent substrate).
-
Palmitoyl-CoA (C16:0-CoA).
-
Fumonisin B1 (CerS inhibitor, for control).
-
Methanol.
-
Chloroform.
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
In a microfuge tube, combine the subcellular fraction (e.g., 20-50 µg of protein) with the assay buffer.
-
Add NBD-sphinganine to a final concentration of 5 µM.
-
To initiate the reaction, add palmitoyl-CoA to a final concentration of 50 µM. For a negative control, add Fumonisin B1 (50 µM) before the addition of palmitoyl-CoA.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 volumes of methanol.
-
Add 1 volume of chloroform and vortex thoroughly.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).
-
Analyze the sample by HPLC with a fluorescence detector to separate and quantify the NBD-C16-dihydroceramide product.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of this compound in cellular extracts.[11][16][17][18][19][20][21]
Materials:
-
Internal Standard: C17:0-ceramide or a deuterated this compound standard.
-
Extraction Solvents: Isopropanol, ethyl acetate, or chloroform/methanol mixtures.
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
C18 reverse-phase HPLC column.
Procedure:
-
Lipid Extraction:
-
To a known amount of cell or subcellular fraction protein, add a known amount of the internal standard.
-
Extract the lipids using an appropriate solvent system (e.g., by adding ice-cold isopropanol and vortexing).
-
Centrifuge to pellet the protein and transfer the supernatant containing the lipids to a new tube.
-
Dry the lipid extract under nitrogen.
-
-
LC Separation:
-
Resuspend the dried lipid extract in a suitable injection solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the different ceramide species.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 538.5 → 264.3) and the internal standard.
-
-
Quantification:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the known amount of the internal standard.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Mitochondrial Apoptosis Pathway
This compound synthesized in the ER or MAMs can translocate to the outer mitochondrial membrane and trigger the intrinsic apoptotic pathway.[2][3][22][23] This process involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.
Caption: this compound-mediated mitochondrial apoptosis pathway.
Experimental Workflow for Determining the Subcellular Localization of this compound Synthesis
This workflow outlines a logical sequence of experiments to investigate the subcellular sites of this compound synthesis.
Caption: Experimental workflow for localization of this compound synthesis.
References
- 1. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the intracellular sites and topology of glucosylceramide synthesis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rug.nl [rug.nl]
The Pivotal Role of C16-Ceramide in the Architecture and Function of Lipid Rafts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical regulator of cell membrane structure and function. Among the various ceramide species, C16-ceramide (N-palmitoyl-D-erythro-sphingosine) plays a particularly significant role in the formation and stabilization of specialized membrane microdomains known as lipid rafts. These ceramide-rich platforms (CRPs) serve as dynamic hubs for the spatial and temporal organization of signaling molecules, profoundly influencing a myriad of cellular processes, most notably apoptosis. This technical guide provides an in-depth exploration of the function of this compound in lipid raft formation, detailing the underlying biochemical mechanisms, its impact on membrane biophysics, and its function in critical signaling pathways. Detailed experimental protocols for studying these phenomena are provided, alongside quantitative data and visual representations of key processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and Lipid Rafts
The plasma membrane is not a homogenous fluid bilayer but is compartmentalized into distinct microdomains with unique lipid and protein compositions. Among these are lipid rafts, which are dynamic, nanoscale assemblies enriched in sphingolipids, cholesterol, and specific proteins.[1][2] These domains are implicated in a wide array of cellular functions, including signal transduction, membrane trafficking, and pathogen entry.
Ceramides are bioactive lipids generated through several metabolic pathways, including the hydrolysis of sphingomyelin by sphingomyelinases (SMases), the de novo synthesis pathway, and the salvage pathway.[3][4] Ceramides are characterized by a sphingosine backbone N-acylated with a fatty acid of varying chain length. This compound, with its 16-carbon saturated acyl chain, is one of the most abundant and biologically active ceramide species in mammalian cells.[5]
The generation of this compound, particularly through the action of acid sphingomyelinase (ASMase) in the outer leaflet of the plasma membrane, is a key event in the formation of larger, more stable lipid platforms often referred to as ceramide-rich platforms (CRPs).[3][6] These CRPs are critical for the amplification of cellular signals by facilitating the clustering of receptors and downstream signaling molecules.[3][7]
Biochemical Mechanism of this compound-Induced Lipid Raft Formation
The formation of CRPs is driven by the unique biophysical properties of this compound. Its saturated acyl chain and the capacity of its headgroup to form an extensive network of hydrogen bonds promote strong intermolecular interactions.[5] This leads to a high degree of molecular packing and a significantly higher gel-to-liquid crystalline phase transition temperature (approximately 91°C) compared to most phospholipids.[8][9]
Upon its generation in a fluid phospholipid membrane, this compound molecules self-associate, leading to lateral phase separation and the formation of highly ordered, gel-like domains.[3][8] These domains are more rigid and ordered than the surrounding liquid-disordered membrane.[10] Even at low molar fractions (as low as 2 mol%), this compound can significantly impact the properties of the surrounding fluid matrix.[10]
The process of CRP formation can be initiated by various cellular stimuli that activate SMases. For instance, the binding of Fas ligand (FasL) to its receptor, Fas (CD95), triggers the translocation of ASMase to the plasma membrane, leading to the localized production of ceramide from sphingomyelin.[3][7] This localized increase in this compound concentration drives the coalescence of smaller, pre-existing lipid rafts into larger, more stable signaling platforms.[11][12]
Quantitative Data on this compound's Effects
The influence of this compound on membrane properties has been quantified in various model systems. The following tables summarize key findings.
| Parameter | This compound Concentration | Effect | Reference |
| Membrane Order | 5 mol% | Significant increase in lipid order in POPC bilayers | [3] |
| Domain Formation | < 5 mol% | Commencement of ceramide-rich domain formation in POPC bilayers | [5] |
| Phase Transition Temperature (Tm) | Pure this compound | ~90-91°C | [8][9] |
| Channel Conductance in Planar Membranes | 5 mol% | Forms channels with conductances ranging from 1 to 200 nS | [13] |
| Domain Stability (Tm) | 18 mol% in SM:DOPC vesicles | Increases Tm from ~35°C (no ceramide) to ~50°C | [14] |
| Domain Size | Not specified | Induces formation of macrodomains with diameters of 200 nm to several microns | [10] |
Table 1: Biophysical Effects of this compound on Model Membranes.
| Cell Line | Stimulus | Fold Increase in this compound | Time Post-Stimulus | Reference |
| Jurkat | Ionizing Radiation (10 Gy) | ~2-3 fold | 24 hours | [15] |
| Jurkat | Anti-Fas antibody | ~2-fold | 2 hours | [15] |
| LNCaP (prostate cancer) | Serum deprivation | Significant increase | 24 hours | [16] |
| Macrophages (Atgl-/-) | - | ~2.5 fold (compared to WT) | - | [17] |
Table 2: this compound Accumulation During Apoptosis.
Signaling Pathways Modulated by this compound-Rich Platforms
The formation of CRPs is a critical mechanism for the amplification and regulation of various signaling pathways, primarily those involved in apoptosis and immune responses.
Fas Receptor (CD95) Signaling
Fas-mediated apoptosis is a classic example of a signaling pathway that is critically dependent on this compound-induced lipid raft remodeling.
References
- 1. Impact of Plasma Membrane Domains on IgG Fc Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]
- 5. Differential requirement of lipid rafts for FcγRIIA mediated effector activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of plasma membrane ceramides by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Molecule Imaging and Super-Resolution Microscopy of Lipid Domains in Cell Membranes Using Lipid-Binding Proteins and Fluorophore-Conjugated Lipid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
C16-Ceramide signaling in apoptosis and cell cycle
An In-depth Technical Guide on C16-Ceramide Signaling in Apoptosis and Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Among the various ceramide species, which differ in their N-acyl chain length, this compound (N-palmitoyl-D-sphingosine) has garnered significant attention for its potent pro-apoptotic and anti-proliferative effects in numerous cell types, particularly in cancer cells.[2] The generation of this compound is primarily catalyzed by ceramide synthase 6 (CerS6).[3][4] This technical guide provides a comprehensive overview of the core signaling pathways mediated by this compound in apoptosis and cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms.
This compound in Apoptosis
This compound induces apoptosis through a multi-faceted approach, primarily targeting the mitochondria and activating caspase cascades. Its pro-apoptotic functions are often linked to its ability to form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[5][6]
Mitochondrial Pathway of Apoptosis
This compound plays a pivotal role in the intrinsic pathway of apoptosis by directly impacting mitochondrial integrity.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound can self-assemble to form channels in the mitochondrial outer membrane.[5] This disrupts the membrane potential and leads to the release of pro-apoptotic proteins from the intermembrane space, such as cytochrome c.[6][7] The formation of these channels is regulated by Bcl-2 family proteins, with pro-apoptotic members like Bax promoting their formation.[6]
-
Cytochrome c Release: The release of cytochrome c into the cytosol is a critical step in the activation of the apoptotic cascade.[8] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[9]
-
Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3][9] this compound has been shown to induce the activation of caspase-3, -8, and -9.[9]
Role of Bcl-2 Family Proteins
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial in determining cell fate. This compound can modulate this balance by:
-
Promoting Bax/Bak activity: this compound can facilitate the activation and mitochondrial translocation of Bax and Bak, which are essential for MOMP.[3][10]
-
Inhibiting anti-apoptotic proteins: While direct inhibition of Bcl-2 by this compound is not fully elucidated, the overall effect of increased this compound levels favors a pro-apoptotic state.
Signaling Pathway Diagram: this compound Induced Apoptosis
Caption: this compound induced mitochondrial apoptosis pathway.
This compound in Cell Cycle Regulation
This compound can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[11][12] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Mechanisms of Cell Cycle Arrest
-
Upregulation of CDK Inhibitors: this compound has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[13][14] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.
-
Downregulation of Cyclins: The expression of cyclins, such as Cyclin D1, which are essential for G1 phase progression, can be downregulated by this compound.[13]
-
Inhibition of Pro-survival Signaling Pathways: this compound can inhibit pro-growth and pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[13][15] The Akt pathway is a known negative regulator of p27.[14] By inhibiting Akt, this compound can lead to the stabilization and accumulation of p27.
Role of Protein Phosphatases
Ceramide can activate protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][16] These phosphatases can dephosphorylate and inactivate key signaling molecules in pro-proliferative pathways. For instance, PP2A can dephosphorylate and inactivate Akt and ERK.[15]
Signaling Pathway Diagram: this compound Induced Cell Cycle Arrest
Caption: this compound induced G0/G1 cell cycle arrest pathway.
Quantitative Data on this compound Effects
The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and cell cycle.
Table 1: this compound Induced Apoptosis
| Cell Line | Treatment | Concentration | Time (h) | Apoptotic Effect | Reference |
| Neutrophils | Endogenous increase | N/A | 6-24 | Significant increase in apoptosis | [9] |
| LNCaP | Androgen ablation | N/A | 48-96 | Increased this compound and apoptosis | [11] |
| Macrophages | Atgl-/- | N/A | N/A | Increased this compound and apoptosis | [17] |
| C6 glioma | (R) 2'-hydroxy-C16-ceramide | 10 µM | 3 | Rapid induction of apoptosis | [18] |
| HCT-116 | This compound | N/A | N/A | Btf-mediated apoptosis | [18] |
Table 2: this compound Induced Cell Cycle Arrest
| Cell Line | Treatment | Concentration | Time (h) | Cell Cycle Effect | Reference |
| LNCaP | Androgen ablation | N/A | 24-48 | G0/G1 arrest | [11] |
| Molt-4 leukemia | Serum withdrawal | N/A | N/A | 80% of cells in G0/G1 | [12][19] |
| Bel7402 | C2-ceramide | 5-60 µmol/L | 24 | G1 arrest (36.8% to 76.2%) | [13] |
| CNE2 | Ceramide | N/A | N/A | G1 arrest | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound signaling.
Quantification of this compound
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate and sensitive quantification of different ceramide species.[20][21]
-
Lipid Extraction: Lipids are extracted from cell lysates or tissues using methods like the Bligh and Dyer or Folch extraction.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer, which allows for the specific identification and quantification of this compound based on its mass-to-charge ratio.[21]
-
Internal Standards: A known amount of a non-endogenous ceramide species (e.g., C17-ceramide) is added to each sample as an internal standard for accurate quantification.[21]
Workflow Diagram: LC-MS/MS for Ceramide Quantification
Caption: Workflow for quantifying this compound using LC-MS/MS.
Assessment of Apoptosis
1. Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry: This is a widely used method to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Procedure:
-
Harvest and wash cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
2. Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes.
-
Principle: Caspase activity can be measured using fluorogenic or colorimetric substrates that contain a specific peptide sequence recognized and cleaved by the caspase of interest. Cleavage of the substrate releases a fluorescent or colored molecule that can be quantified.
-
Procedure:
-
Lyse cells to release cellular contents.
-
Add a specific caspase substrate (e.g., DEVD for caspase-3).
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence or absorbance using a plate reader.
-
Analysis of Cell Cycle
1. Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI is a stoichiometric DNA stain, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1.
-
Procedure:
-
Harvest and fix cells (e.g., with ethanol) to permeabilize the membrane.
-
Treat cells with RNase to remove RNA.
-
Stain cells with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a critical lipid second messenger that potently induces apoptosis and cell cycle arrest in a variety of cellular contexts, making it a molecule of significant interest in cancer research and drug development.[2] Its ability to directly target mitochondria and modulate key signaling pathways highlights its potential as a therapeutic agent or a target for therapeutic intervention. A thorough understanding of the intricate signaling networks governed by this compound, facilitated by robust experimental methodologies, is essential for harnessing its full therapeutic potential. This guide provides a foundational understanding of these core principles for researchers and professionals in the field.
References
- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C16 ceramide accumulates following androgen ablation in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2′-Hydroxy this compound induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the C16-Ceramide and p53 Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interaction between C16-Ceramide and the p53 signaling pathway. This compound, a key sphingolipid, has emerged as a direct regulator of the tumor suppressor protein p53, revealing a novel layer of cellular stress response and a promising avenue for therapeutic intervention. This document details the core mechanisms, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades and workflows involved.
Core Mechanism: this compound as a Direct Activator of p53
Under cellular stress conditions, such as nutrient deprivation, there is an observed elevation of this compound levels, primarily synthesized by Ceramide Synthase 6 (CerS6).[1] this compound acts as a natural ligand for p53, binding directly to its DNA-binding domain (DBD). This interaction is highly specific for the C16 acyl chain length.[2][3][4]
The binding of this compound to p53 induces a conformational change that stabilizes the p53 protein and disrupts its interaction with the E3 ubiquitin ligase MDM2.[2][3] This disruption inhibits the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. As a result, p53 accumulates in the cell, translocates to the nucleus, and activates the transcription of its downstream target genes, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.[2][3]
Interestingly, a positive feedback loop exists where p53 can transcriptionally activate the CerS6 gene, leading to further this compound production and amplification of the p53-mediated stress response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the this compound and p53 interaction.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | |||
| This compound to p53 DBD | ~60 nM | In vitro | [2][4][5] |
| Thermal Shift Assay | |||
| Tm of unmodified p53 (100-300) | 41.6 °C | In vitro | [6] |
| Tm of ceramide-modified p53 (100-300) | 43.2 °C | In vitro | [6] |
Table 1: Binding and Stability Data for this compound and p53 Interaction.
| Treatment | Cell Line | Effect on Protein Levels | Reference |
| C16-pyridinium ceramide | A549, HCT116 | Concentration-dependent increase in p53, p21, and PUMA | [2] |
| Overexpression of CerS6 | A549 | Strong elevation of p53 | [1] |
| Serum deprivation | A549 | Elevation of CerS6 and this compound | [2] |
Table 2: Cellular Effects of this compound Pathway Activation on p53 and Downstream Targets.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biotinylated Ceramide Pull-Down Assay
This protocol is adapted from a study identifying the direct interaction between this compound and p53.[2]
Materials:
-
Purified recombinant p53 protein or cell lysate from cells overexpressing p53.
-
Biotinylated this compound.
-
CaptAvidin Agarose beads.
-
Biotin-binding buffer (50 mM citrate phosphate, pH 4.0).
-
Elution buffer (50 mM sodium carbonate-HCl buffer, pH 10.0).
-
SDS-PAGE gels and Western Blotting reagents.
-
Anti-p53 antibody (e.g., DO-1 or FL-393).
Procedure:
-
Incubate purified recombinant p53 protein or cell lysate with biotinylated this compound overnight with gentle rotation at 4°C.
-
Add CaptAvidin agarose beads to the mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the biotinylated ceramide to the beads.
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute.
-
Wash the beads three times with biotin-binding buffer to remove non-specific binding proteins.
-
Elute the biotinylated ceramide and any bound proteins by incubating the beads with the elution buffer for 10-15 minutes at room temperature.
-
Collect the eluate after centrifugation.
-
Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-p53 antibody to detect the presence of p53.
Western Blot Analysis of p53 and Downstream Targets
This protocol outlines the general procedure for detecting changes in protein levels of p53, p21, and PUMA following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-p21, anti-PUMA, and a loading control (e.g., anti-actin or anti-tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This protocol provides a framework for identifying proteins that interact with p53 in a this compound-dependent manner.
Materials:
-
Cell lysis buffer compatible with both immunoprecipitation and mass spectrometry (e.g., CHAPS-based buffer).
-
Anti-p53 antibody suitable for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer compatible with mass spectrometry (e.g., low pH glycine buffer or urea-based buffer).
-
Reagents for in-solution or on-bead trypsin digestion.
-
LC-MS/MS system.
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins and perform quantitative analysis to determine which proteins show altered interaction with p53 upon this compound treatment.
Mass Spectrometry Parameters (Example):
-
Mass Spectrometer: Orbitrap Fusion Lumos or similar high-resolution mass spectrometer.
-
Ionization: Nanospray ionization (NSI).
-
Scan Mode: Data-dependent acquisition (DDA).
-
MS1 Resolution: 120,000.
-
MS2 Resolution: 30,000.
-
Collision Energy: HCD at a normalized collision energy of 30-35%.
-
Data Analysis Software: Proteome Discoverer, MaxQuant, or similar software for protein identification and quantification.
Confocal Microscopy for p53 Nuclear Translocation
This protocol describes the visualization of p53 movement from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips.
-
This compound for treatment.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary anti-p53 antibody.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-p53 antibody for 1 hour.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of p53 using a confocal microscope.
Conclusion and Future Directions
The direct binding of this compound to p53 represents a paradigm shift in our understanding of p53 regulation, moving beyond the canonical view of protein-protein interactions and post-translational modifications. This interaction provides a direct link between lipid metabolism and tumor suppression. The elucidation of this pathway opens up new avenues for the development of novel cancer therapeutics aimed at modulating cellular ceramide levels or mimicking the effects of this compound to activate p53 in cancer cells.
Future research should focus on:
-
Identifying the precise molecular determinants of the specificity of this compound for p53.
-
Investigating the role of this pathway in different cancer types and its potential for therapeutic exploitation.
-
Exploring the interplay between the this compound/p53 axis and other cellular signaling pathways.
-
Developing small molecule mimetics of this compound with enhanced drug-like properties.
This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of the this compound and p53 interaction and translating these findings into innovative therapeutic strategies.
References
- 1. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PXD010783 - this compound is a natural regulatory ligand of p53 in cellular stress response - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
The Rise of a Bioactive Lipid: An In-depth Technical Guide to the Discovery and Historical Perspective of C16-Ceramide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, once considered mere structural components of cellular membranes, have emerged as critical bioactive lipids involved in a diverse array of cellular processes, from apoptosis and cell cycle regulation to inflammation and insulin resistance. Among the various ceramide species, distinguished by the length of their N-acyl chain, C16-Ceramide (N-palmitoyl-sphingosine) has garnered significant attention for its potent biological activities and its association with prevalent metabolic diseases. This technical guide provides a comprehensive overview of the discovery and historical perspective of this compound research, detailing key experimental findings, methodologies, and the signaling pathways it modulates.
Discovery and Historical Perspective
The journey of ceramide research began in the 19th century, but the specific roles of different ceramide species have only been elucidated in recent decades.
Early Discoveries of Sphingolipids: The story of ceramides begins with the discovery of sphingolipids in 1884 by J. Thudichum.[1] For a long time, these lipids were primarily considered structural components of cell membranes.
Shift to Bioactive Roles: It wasn't until the 1980s that researchers began to uncover the roles of sphingolipids and their metabolites, including ceramides, as signaling molecules involved in cell growth, differentiation, and apoptosis.[1]
Focus on Acyl Chain Length: With advancements in analytical techniques, particularly mass spectrometry, it became evident that the biological functions of ceramides are highly dependent on the length of their fatty acid chain.[2] This led to a paradigm shift, with researchers investigating the specific roles of individual ceramide species.
Emergence of this compound in Metabolic Disease: In the early 2000s, studies began to link ceramide accumulation to insulin resistance.[3][4] Subsequent research pinpointed this compound as a key culprit in this process.[5][6][7] The discovery that Ceramide Synthase 6 (CerS6) is the primary enzyme responsible for synthesizing this compound provided a crucial molecular target for studying its function.[8][9][10] Recent research has further solidified the role of this compound in obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making it a significant area of interest for therapeutic development.[11][12][13]
Quantitative Data on this compound Levels
The following tables summarize key findings on the quantitative changes of this compound in various tissues and disease states.
Table 1: this compound Levels in Human Subcutaneous Adipose Tissue
| Cohort | This compound (pg/mg tissue) | p-value (vs. Lean) | Reference |
| Lean Non-Diabetic | ~350 | - | [14] |
| Obese Non-Diabetic | ~450 | < 0.05 | [14] |
| Obese Diabetic | ~550 | < 0.05 | [14] |
Table 2: this compound Levels in Human Plasma
| Cohort | This compound (nmol/ml) | p-value (vs. Control) | Reference |
| Healthy Control | Not specified as significantly different | - | [15] |
| Type 2 Diabetes | Not specified as significantly different | - | [15] |
Note: While total ceramides and other specific ceramide species (C18:0, C20:0, C24:1) were significantly elevated in the plasma of type 2 diabetic subjects, this compound was not reported as significantly different in this particular study. However, other studies have associated elevated plasma C16:0 with insulin resistance.[16]
Table 3: this compound Levels in Human Skeletal Muscle
| Cohort | Total Ceramide (pmol/2 mg muscle) | Note | Reference |
| Lean | 25 ± 2 | All ceramide species, including C16, were increased. | [3][17] |
| Obese | 46 ± 9 | All ceramide species, including C16, were increased. | [3][17] |
Table 4: this compound in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Condition | This compound Levels in Liver | Reference |
| Healthy | Baseline | [12][18] |
| NAFLD (animal models) | Elevated | [12][18] |
| NASH (human patients) | Increased expression of ceramide synthesizing genes | [12] |
Key Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating several key signaling pathways.
De Novo Ceramide Synthesis
The primary pathway for this compound synthesis is the de novo pathway, which starts with the condensation of palmitoyl-CoA and serine.
References
- 1. Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology < RESEARCH PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]
- 2. Chain length-specific properties of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 7. Ceramide Synthase 6: Comparative Analysis, Phylogeny and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. 8qz6 - Proteopedia, life in 3D [proteopedia.org]
- 10. Researchers discover the enzymatic mechanism for human ceramide synthase — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 11. Roles of Ceramides in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. caymanchem.com [caymanchem.com]
- 16. Ceramide content is increased in skeletal muscle from obese insulin-resistant humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Alcoholic Fatty Liver Disease: Insights from Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of C16-Ceramide in Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2] Specifically, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) has been identified as a key signaling molecule implicated in various pathological conditions such as cancer, insulin resistance, and neurodegenerative diseases.[2][3][4] Accurate quantification of this compound in biological tissues is therefore essential for understanding its physiological functions and for the development of novel therapeutic strategies. This application note provides a detailed, validated protocol for the robust and sensitive quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid extraction followed by reverse-phase chromatography and detection using Multiple Reaction Monitoring (MRM), ensuring high specificity and accuracy.[3][4]
Experimental Protocol
This protocol outlines the complete workflow from tissue preparation to data analysis for the quantification of this compound.
Caption: Overall experimental workflow for this compound quantification.
Materials and Reagents
-
Standards: this compound (d18:1/16:0) and C17-Ceramide (d18:1/17:0) internal standard (IS).
-
Solvents: LC-MS grade chloroform, methanol, water, and isopropanol.
-
Buffers: 20 mM Tris pH 7.8 with protease/phosphatase inhibitors.[5]
-
Homogenization: Ceramic beads and a bead beater homogenizer (e.g., FastPrep-24™).[6]
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance.
Tissue Homogenization
-
Weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.[6][7]
-
Add 500 µL of ice-cold homogenization buffer (e.g., 20mM Tris pH 7.8).[5] For soft tissues like the liver or brain, an automated homogenizer can be used; for harder tissues, a glass homogenizer may be required.[5]
-
Homogenize the tissue using a bead beater (e.g., 2 cycles at 4.5 m/s for 40 seconds at 4°C).[6]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.[5]
-
Transfer the supernatant to a new tube. Take a small aliquot (e.g., 10 µL) for protein concentration measurement (e.g., BCA or Bradford assay) which will be used for data normalization.[5][7]
Lipid Extraction (Bligh & Dyer Method)
-
To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard (C17-Ceramide) to a final concentration of ~50 ng/sample.[3][4]
-
Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.[3][4]
-
Vortex vigorously for 1 minute at 4°C.
-
Induce phase separation by adding 0.5 mL of chloroform followed by 0.5 mL of water, vortexing briefly after each addition.[3]
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.[8]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as isopropanol/chloroform (1:1, v/v) or methanol, for LC-MS/MS analysis.[8]
LC-MS/MS Method
The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.[3]
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C8 or C18 Reverse-Phase (e.g., 2.1 x 150 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.2% Formic Acid & 1 mM Ammonium Formate[9] |
| Mobile Phase B | Methanol with 0.2% Formic Acid & 1 mM Ammonium Formate[9] |
| Flow Rate | 0.4 - 0.5 mL/min[9][10] |
| Injection Volume | 5 - 25 µL[3][9] |
| Column Temp. | 50 - 60 °C[9][10] |
| Gradient | 80% B (0-1 min), linear ramp to 99% B (1-7 min), hold at 99% B (7-16 min)[9] |
| Run Time | ~21 minutes (can be optimized for faster throughput)[3] |
Mass Spectrometry Parameters
The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for this compound and the C17-Ceramide internal standard.
| Parameter | This compound | C17-Ceramide (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 538.5 | m/z 552.5 |
| Product Ion | m/z 264.3 | m/z 264.3 |
| Dwell Time | ~20 ms | ~20 ms |
| Collision Energy (CE) | Optimized (Typically 25-35 eV) | Optimized (Typically 25-35 eV) |
| Source Temperature | 300 °C | 300 °C |
| Capillary Voltage | 4000 V[11] | 4000 V[11] |
Data Analysis and Quantification
Calibration Curve
A calibration curve is constructed by analyzing a series of this compound standards of known concentrations (e.g., 0.5 to 500 ng/mL), each spiked with a constant amount of the C17-Ceramide internal standard.[3] The ratio of the peak area of this compound to the peak area of C17-Ceramide is plotted against the concentration of this compound. A linear regression is applied to generate the calibration equation.[3][12]
Quantification in Samples
The peak areas for the endogenous this compound and the spiked C17-Ceramide IS are integrated from the sample chromatograms. The peak area ratio is calculated and used to determine the concentration of this compound in the sample from the calibration curve equation.[3] The final concentration is normalized to the initial tissue weight or the protein concentration of the homogenate (e.g., pmol/mg protein).
Method Performance
The performance of this LC-MS/MS method is characterized by its high sensitivity, precision, and accuracy.
| Validation Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 - 5 fmol | |
| Limit of Quantification (LOQ) | 1.1 - 50 pg/mL | [3][4] |
| Linearity (R²) | > 0.99 | [3][12] |
| Recovery | 70 - 99% | [3][4] |
| Inter/Intra-Assay Precision | < 15% CV | [4] |
Biological Context: this compound Signaling
This compound is a central hub in cellular signaling, particularly in response to stress. It can be generated via multiple pathways and directly interacts with downstream effectors to regulate critical cellular outcomes. For instance, this compound can activate protein phosphatases (like PP2A) which dephosphorylate and inactivate pro-survival kinases such as Akt, thereby inhibiting the mTOR pathway.[13][14] It has also been shown to directly bind to and stabilize the p53 tumor suppressor, leading to cell cycle arrest and apoptosis.[1]
Caption: Simplified this compound signaling pathways in stress response.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.ilabsolutions.com [content.ilabsolutions.com]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. Shotgun Lipidomics of Rodent Tissues [jove.com]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16-Ceramide Treatment of Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. C16-Ceramide, a species with a 16-carbon acyl chain, has been increasingly implicated as a key mediator of neuronal apoptosis in the context of neurodegenerative diseases.[1][2] Elevated levels of this compound can be generated through the de novo synthesis pathway, hydrolysis of sphingomyelin, or recycling of sphingosine.[1][3] Understanding the molecular mechanisms by which this compound induces neuronal cell death is critical for the development of novel therapeutic strategies for a range of neurological disorders.
These application notes provide detailed protocols for the treatment of neuronal cells with this compound and its cell-permeable analogs, methods for quantifying the resulting apoptosis, and an overview of the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of ceramide treatment on neuronal cell viability and apoptosis.
Table 1: Effect of C2-Ceramide on the Viability of SH-SY5Y Human Neuroblastoma Cells
| C2-Ceramide Concentration (µM) | Treatment Duration (hours) | Cell Viability Reduction (%) | Key Findings | Reference |
| 10 - 50 | 24 | Concentration-dependent | C2-Ceramide induces a dose-dependent decrease in cell viability. | [4] |
| 25 | 24 | ~60 | This concentration significantly reduces cell viability and increases oxidative stress. | [4] |
| 20, 40, 60 | 24 | Concentration-dependent increase in apoptosis | C2-Ceramide treatment leads to a dose-dependent increase in the apoptotic cell population. | [5] |
Table 2: this compound Treatment of Primary Neuronal Cultures
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| Rat Hippocampal Neurons | 5 | 18 | Used to study mitochondrial dysfunction. | [6] |
| Rat Cortical Neurons | Not specified (endogenous increase) | - | Increased endogenous ceramide levels are associated with apoptosis. | [7] |
Signaling Pathways
This compound-induced neuronal apoptosis is a complex process involving the modulation of several key signaling pathways. The primary mechanisms include the induction of mitochondrial dysfunction, activation of stress-activated protein kinases, and inhibition of pro-survival signals.
This compound Induced Apoptotic Signaling
Caption: this compound signaling cascade leading to neuronal apoptosis.
Experimental Protocols
The following are detailed protocols for the treatment of neuronal cells with ceramide and the subsequent analysis of apoptosis.
Protocol 1: C2-Ceramide Treatment of SH-SY5Y Cells
This protocol describes the induction of apoptosis in the human neuroblastoma cell line SH-SY5Y using the cell-permeable C2-Ceramide.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., MEM/F-12 with 10% FBS)
-
C2-Ceramide (N-acetyl-D-sphingosine)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate for viability assays or a 6-well plate for protein/RNA analysis at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of C2-Ceramide Stock Solution: Dissolve C2-Ceramide in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired final concentration of C2-Ceramide (e.g., 10-50 µM).[4]
-
For the vehicle control, add an equivalent volume of DMSO to the culture medium.
-
Incubate the cells for the desired time period (e.g., 24 hours).[4]
-
-
Analysis: Proceed with apoptosis quantification assays as described below.
Protocol 2: Quantification of Neuronal Apoptosis
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Following treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Hoechst Staining for Nuclear Morphology
This method uses a fluorescent dye that binds to DNA to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.
Materials:
-
Treated and control cells on coverslips or in a clear-bottom plate
-
Hoechst 33342 or 33258 dye
-
Paraformaldehyde (PFA) for fixing
-
PBS
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst dye (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei.
C. Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.
Materials:
-
Treated and control cell lysates
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Assay buffer
-
Fluorometer
Procedure:
-
After treatment, lyse the cells and collect the protein extract.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add equal amounts of protein from each sample.
-
Add the caspase substrate and assay buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with the appropriate excitation/emission wavelengths.
-
Express caspase activity as the fold change relative to the vehicle-treated control.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent analysis.
References
- 1. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide synthase 6 induces mitochondrial dysfunction and apoptosis in hemin-treated neurons by impairing mitophagy through interacting with sequestosome 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of AKT, MAPK and GSK3β during C2-ceramide-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide-induced cell death in primary neuronal cultures: upregulation of ceramide levels during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16-Ceramide Liposome Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the formulation, characterization, and in vivo application of C16-Ceramide liposomes. The protocols outlined below are based on established methodologies to ensure reproducibility and efficacy in preclinical research settings.
Introduction
Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] this compound, a species with a 16-carbon acyl chain, has garnered significant interest as a potential therapeutic agent due to its pro-apoptotic and anti-proliferative effects in cancer cells.[2][3] However, its inherent hydrophobicity and poor bioavailability limit its direct systemic administration for in vivo applications.[4][5] Liposomal encapsulation offers a promising strategy to overcome these limitations by improving solubility, enabling systemic delivery, and enhancing accumulation in tumor tissues.[4][5][6]
These notes detail the preparation of this compound liposomes using the thin-film hydration method followed by extrusion, a widely used technique for producing unilamellar vesicles with a controlled size distribution.[7][8] Furthermore, we provide protocols for the characterization of these liposomes and their application in murine models of cancer to evaluate their antitumor efficacy.
Data Presentation
Table 1: Physicochemical Properties of this compound Liposomes
| Liposome Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| C16-Cer:POPC:CHOL (30:45:25) | ~100 | Narrow | Not specified | [7] |
| C6-Ceramide Pegylated Liposomes | Not specified | Not specified | Not specified | [4] |
| This compound/PA/PC | Not specified | Not specified | Not specified | [9] |
Note: Quantitative data for this compound specific liposome formulations for in vivo studies is often not presented in a consolidated manner in the literature. The table reflects available data and highlights the need for thorough characterization for each new formulation.
Table 2: In Vivo Study Parameters for Ceramide Liposomes in Murine Cancer Models
| Animal Model | Tumor Type | Liposome Formulation | Administration Route | Dosing Regimen | Therapeutic Outcome | Reference |
| Syngeneic BALB/c mice | Breast Adenocarcinoma | Pegylated C6-Ceramide Liposomes | Intravenous (i.v.) | 36 mg/kg | >6-fold reduction in tumor size | [4] |
| Human xenograft model | Breast Cancer | Pegylated C6-Ceramide Liposomes | Intravenous (i.v.) | Not specified | Diminution of solid tumor growth | [4] |
| J774 ascites tumor model | Ascites | High this compound Liposomes | i.v. bolus and i.p. | Not specified | >20% increase in lifespan | [10] |
| Balb/C mouse tumor (410.4 cell lineage) | Breast Adenocarcinoma | Pegylated C6-Ceramide Liposomes | Intravenous (i.v.) | 12 mg/kg | >2-fold reduction in tumor size | [5] |
Experimental Protocols
Protocol 1: this compound Liposome Formulation (Thin-Film Hydration and Extrusion)
This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.
Materials:
-
N-palmitoyl-D-erythro-sphingosine (this compound)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Nitrogen gas, high purity
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, POPC, and Cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask to achieve the desired molar ratio (e.g., 30:45:25).[7] The total lipid concentration is typically 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration. For in vivo applications, using a physiologically compatible solution like 0.9% saline is recommended.
-
Rotate the flask gently in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7]
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).[7]
-
-
Sterilization and Storage:
-
Sterilize the final liposome suspension by filtering through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C. For long-term storage, the stability should be assessed.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Zeta Potential:
- Dilute the liposome suspension in sterile PBS.
- Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
2. Liposome Morphology:
- Visualize the morphology of the liposomes using Cryo-Transmission Electron Microscopy (Cryo-TEM) to confirm their lamellarity and size distribution.[10]
3. Ceramide Encapsulation Efficiency:
- Separate the non-encapsulated this compound from the liposomes using techniques like size exclusion chromatography or centrifugation.
- Quantify the amount of this compound in the liposomes and in the total formulation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
- Calculate the encapsulation efficiency as: (Amount of encapsulated ceramide / Total amount of ceramide) x 100%.
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of this compound liposomes in a murine breast cancer model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Breast adenocarcinoma cell line (e.g., 4T1)
-
This compound liposomes
-
Control liposomes (without this compound)
-
Sterile PBS
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject a suspension of breast adenocarcinoma cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the mammary fat pad of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Control (vehicle - e.g., PBS or empty liposomes)
-
Group 2: this compound liposomes
-
-
Administer the treatments via intravenous (i.v.) injection through the tail vein. The dosing regimen can be, for example, 36 mg/kg every other day for 3 weeks.[4]
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Perform histological analysis of the tumors to assess apoptosis (e.g., TUNEL staining) and cell proliferation (e.g., Ki-67 staining).[4]
-
Analyze the data statistically to determine the significance of the antitumor effect of the this compound liposomes compared to the control group.
-
Visualizations
This compound Signaling Pathways
Caption: this compound signaling pathways leading to apoptosis.
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound liposome in vivo studies.
Logical Relationship of Formulation Components
References
- 1. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic delivery of liposomal short-chain ceramide limits solid tumor growth in murine models of breast adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High ceramide content liposomes with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently-Labeled C16-Ceramide in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescently-labeled C16-Ceramide for various microscopy applications. This powerful tool enables the visualization and investigation of critical cellular processes involving this bioactive sphingolipid.
Introduction to Fluorescently-Labeled this compound
Ceramides, particularly this compound, are integral components of cellular membranes and act as critical signaling molecules in a myriad of biological processes, including apoptosis, cell proliferation, and the formation of lipid rafts.[1][2] The use of this compound tagged with a fluorescent dye allows for its direct visualization within live or fixed cells, providing invaluable insights into its subcellular localization, trafficking, and dynamic behavior.
A variety of fluorescent probes are available, with NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene) being the most common.[3][4] Newer generation dyes, such as COUPY and ATTO, offer enhanced photostability and distinct spectral properties.[5][6] The choice of fluorophore can influence the subcellular distribution of the ceramide analog, a critical consideration for experimental design.[7]
Key Applications
Visualizing the Golgi Apparatus
Fluorescently-labeled ceramides are extensively used as markers for the Golgi apparatus.[3][4][8][9] Upon entering the cell, these lipid analogs accumulate in the Golgi complex, where they are metabolized into fluorescent sphingomyelin and glucosylceramide.[2][10] This specific localization allows for the detailed morphological analysis of the Golgi in both living and fixed cells.[8][9][11]
Investigating Ceramide-Induced Apoptosis
This compound is a well-established mediator of apoptosis, or programmed cell death.[12][13][14][15][16] Increased levels of this compound have been correlated with the initiation of the apoptotic cascade.[12][13] Fluorescent this compound can be used to study the localization and accumulation of ceramide during apoptosis and to investigate its role in mitochondrial-dependent pathways.[12]
Studying Lipid Rafts and Membrane Domains
Ceramides play a crucial role in the organization of membrane microdomains known as lipid rafts.[2][6] These platforms are enriched in sphingolipids and cholesterol and are involved in cellular signaling. Generation of ceramide can lead to the coalescence of smaller rafts into larger signaling platforms.[6] Fluorescent this compound analogs can be employed to visualize these ceramide-rich domains and study their dynamics.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of fluorescently-labeled this compound in microscopy.
Table 1: Common Fluorophores for this compound Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |
| NBD | ~460 | ~535 | Environmentally sensitive, less photostable.[4] |
| BODIPY FL | ~505 | ~515 | High quantum yield, more photostable than NBD.[4][17] Can exhibit a concentration-dependent spectral shift from green to red.[10][17] |
| BODIPY TR | ~589 | ~617 | Red-emitting fluorophore. |
| TMR | ~555 | ~580 | Red-emitting fluorophore.[18] |
| COUPY | ~561 | ~570-635 | Far-red emitting, large Stokes shifts.[5] |
Table 2: Typical Experimental Parameters
| Application | Cell Type | Probe Concentration | Incubation Time | Temperature |
| Golgi Staining (Live Cells) | Various adherent cells | 5 µM | 30 min | 4°C (loading), then 37°C (chase) |
| Golgi Staining (Fixed Cells) | Various adherent cells | 5 µM | 30 min | 4°C |
| Apoptosis Induction | Jurkat, Prostate Cancer Cells | Varies (often endogenous increase is studied) | 2+ hours | 37°C |
| Lipid Raft Visualization | Model Membranes (GUVs) | Varies | Varies | Room Temperature |
Experimental Protocols
Protocol for Staining the Golgi Apparatus in Live Cells
This protocol is adapted from established methods for labeling the Golgi apparatus using BODIPY-labeled ceramides.[11]
Materials:
-
BODIPY-labeled this compound
-
DMSO
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Complete cell culture medium
-
Sterile coverslips
-
Adherent cells grown on coverslips
Procedure:
-
Preparation of Stock and Staining Solutions:
-
Prepare a 1 mM stock solution of BODIPY-labeled this compound in DMSO.
-
To prepare the staining solution, add 3.4 mg of defatted BSA to 10 mL of HBSS/HEPES.
-
Add 50 µL of the 1 mM ceramide stock solution to the BSA/buffer solution to obtain a final concentration of 5 µM ceramide / 5 µM BSA.
-
-
Cell Staining:
-
Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Aspirate the culture medium from the coverslip.
-
Rinse the cells with HBSS/HEPES.
-
Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.
-
Rinse the cells several times with ice-cold HBSS/HEPES.
-
-
Back-Exchange (Washing):
-
To remove ceramide from the plasma membrane and enhance the Golgi signal, perform a back-exchange.
-
Prepare a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES.
-
Wash the cells with this solution four times for 30 minutes each at room temperature.[11]
-
-
Incubation and Imaging:
-
Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for an additional 30 minutes.[11]
-
Rinse the cells with fresh medium.
-
Mount the coverslip on a slide with a drop of fresh medium or imaging buffer.
-
Observe the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol for Staining the Golgi Apparatus in Fixed Cells
This protocol allows for the visualization of the Golgi apparatus in cells that have been fixed prior to labeling.[11]
Materials:
-
BODIPY-labeled this compound
-
DMSO
-
Defatted Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde in PBS
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Fix cells grown on coverslips with 4% formaldehyde in PBS for 5 minutes at 4°C.[11]
-
Wash the fixed cells twice with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a 5 µM ceramide/BSA staining solution in PBS as described in the live-cell protocol.
-
Incubate the fixed cells with the staining solution for 30 minutes at 4°C.
-
-
Back-Exchange (Washing):
-
Wash the cells with a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes each at room temperature.[11]
-
Rinse the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Visualizations
Signaling Pathway: this compound in Apoptosis
Caption: this compound-mediated apoptosis signaling pathway.
Experimental Workflow: Live-Cell Golgi Staining
Caption: Workflow for fluorescently labeling the Golgi in live cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A vital stain for the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for C16-Ceramide Antibody in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Ceramide, a saturated long-chain ceramide, is a critical bioactive sphingolipid implicated in a multitude of cellular processes. It plays a significant role in signaling pathways governing apoptosis, cell cycle arrest, and cellular stress responses. The ability to detect and localize this compound within tissues is crucial for understanding its physiological and pathological roles, particularly in cancer biology, neurodegenerative diseases, and metabolic disorders. Immunohistochemistry (IHC) offers a powerful technique to visualize the spatial distribution of this compound in tissue sections. However, the detection of lipid antigens like this compound by IHC presents unique challenges compared to protein antigens, primarily due to their solubility in organic solvents used during tissue processing and the potential for epitope masking.
These application notes provide a comprehensive guide for the use of this compound specific antibodies in immunohistochemistry, including recommended protocols for both paraffin-embedded and frozen tissues, and visualization of its key signaling pathways.
Data Presentation: Recommended Starting Concentrations and Incubation Times
Quantitative optimization is critical for successful immunohistochemical staining. The following tables provide recommended starting ranges for antibody dilution and incubation times. Note: These are starting points and must be optimized for the specific antibody, tissue type, and detection system being used.
Table 1: Primary Antibody Dilution and Incubation
| Parameter | Recommended Starting Range | Notes |
| Antibody Concentration | 1:50 - 1:500 (for a 1 mg/mL stock) | Titration is essential. Start with a broader range if no manufacturer's recommendation is available. |
| Incubation Time | 1-2 hours at Room Temperature or Overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance signal and reduce background. |
Table 2: Secondary Antibody and Detection System
| Parameter | Recommended Setting | Notes |
| Secondary Antibody Dilution | Follow manufacturer's instructions | Typically in the range of 1:200 - 1:1000. |
| Incubation Time | 30-60 minutes at Room Temperature | Avoid prolonged incubation to minimize background. |
| Detection System | HRP-conjugated secondary with DAB substrate or Fluorescently-conjugated secondary | Choice depends on the desired imaging modality. DAB provides a permanent stain, while fluorescence allows for multiplexing. |
Signaling Pathways Involving this compound
This compound is a key signaling molecule in several cellular pathways. Understanding these pathways is essential for interpreting IHC staining patterns in a biological context.
Application Notes and Protocols for Inducing Apoptosis with C16-Ceramide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in the regulation of cellular processes, including proliferation, differentiation, and apoptosis. C16-Ceramide, a species with a 16-carbon acyl chain, has garnered significant interest as a pro-apoptotic agent in various cancer cell lines. Its ability to induce programmed cell death makes it a potential therapeutic agent and a valuable tool for cancer research. These application notes provide a comprehensive overview of the mechanisms, protocols, and quantitative data associated with this compound-induced apoptosis in cancer cells.
Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through multiple interconnected signaling pathways, primarily converging on the mitochondria, endoplasmic reticulum (ER), and lysosomes.
Mitochondrial (Intrinsic) Pathway: This is a central mechanism where this compound directly or indirectly leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c into the cytosol.[1] this compound can cause an increase in mitochondrial outer membrane permeability, facilitating the release of cytochrome c.[1] The process is often associated with the translocation of the pro-apoptotic protein Bax to the mitochondria.
Endoplasmic Reticulum (ER) Stress: Perturbations in ceramide levels within the ER can induce ER stress. Knockdown of this compound synthase (CerS6) has been shown to induce ER stress and apoptosis, suggesting that a delicate balance of this compound is crucial for ER homeostasis.[1]
Lysosomal Pathway: this compound can be generated by acid sphingomyelinase in lysosomes, leading to the activation of cathepsin D, which in turn can cleave Bid, linking this pathway to mitochondrial apoptosis.
Key Signaling Cascades:
-
JNK/SAPK Pathway: The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) cascade is a key signaling pathway activated by ceramide to induce apoptosis.[1]
-
PP2A Activation and Akt Inhibition: Ceramide can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the pro-survival kinase Akt. This inhibition of Akt signaling contributes to the overall apoptotic response.
The complex interplay of these pathways underscores the multifaceted role of this compound in determining cell fate. It is important to note that in some contexts, such as in head and neck squamous cell carcinomas, high levels of this compound have been associated with a pro-survival role, highlighting the cell-type-specific effects of this lipid.[1]
Data Presentation
Table 1: IC50 Values of Ceramides in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |
| C6 Glioma | Glioma | 2'-hydroxy-C16-ceramide | ~5 | 3 |
| MCF-7 | Breast Cancer | Ceranib-2 (Ceramidase inhibitor) | 4.4 | 24 |
| A549 | Lung Cancer | C2-Ceramide | ~50 | 24 |
| PC9 | Lung Cancer | C2-Ceramide | ~70 (estimated from viability curve) | 24 |
| H460 | Lung Cancer | Ceramide Analog 403 | ~18 | 72 |
| H1299 | Lung Cancer | Ceramide Analog 403 | ~15 | 72 |
| HCT116 | Colon Cancer | C2-Ceramide | Not specified, induced apoptosis | 48 |
| HT-29 | Colon Cancer | C2-Ceramide | Not specified, induced apoptosis | 48 |
Note: Data for this compound is limited; values for related short-chain ceramides and inhibitors that increase endogenous ceramide are provided for reference.
Table 2: Dose-Dependent Effect of Ceramides on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Concentration (µM) | Apoptosis Rate (%) |
| MCF-7 | Breast Cancer | Ceranib-2 | 4.4 (IC50) | Early: 25.8, Late: 11.05 |
| A549 | Lung Cancer | C2-Ceramide | 50 | Significantly increased vs. control |
| PC9 | Lung Cancer | C2-Ceramide | 50 | Significantly increased vs. control |
| A549 | Lung Cancer | Ceramide Analog 403 | 20 | ~35 |
| H460 | Lung Cancer | Ceramide Analog 403 | 20 | ~40 |
| H1299 | Lung Cancer | Ceramide Analog 403 | 20 | ~45 |
Table 3: Effect of Ceramides on Bax and Bcl-2 Protein Expression
| Cell Line | Cancer Type | Compound | Treatment | Change in Bax Expression | Change in Bcl-2 Expression |
| U87MG | Glioblastoma | Curcumin (induces ceramide) | 25 µM, 24h | Increased | Decreased |
| U87MG | Glioblastoma | Curcumin (induces ceramide) | 50 µM, 24h | Further Increased | Further Decreased |
| MCF-7 | Breast Cancer | Ceranib-2 | Not specified | Upregulation of Bax gene | Downregulation of Bcl-2 gene |
| MDA-MB-231 | Breast Cancer | Ceranib-2 | Not specified | Upregulation of Bax gene | Downregulation of Bcl-2 gene |
| A549 | Lung Cancer | Resveratrol (can modulate ceramide) | Dose-dependent | Upregulated | Downregulated |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound (N-palmitoyl-D-erythro-sphingosine)
-
Ethanol, USP grade
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution Preparation: Dissolve this compound in ethanol to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Complexing with BSA: a. Prepare a 10% (w/v) BSA solution in PBS and warm to 37°C. b. In a sterile tube, add the desired amount of this compound stock solution. c. While vortexing the BSA solution, slowly add the this compound stock to the BSA solution to achieve the desired final concentration. This helps in the delivery of the hydrophobic ceramide to the cells in culture. d. Incubate the this compound/BSA complex at 37°C for 30 minutes.
-
Cell Treatment: a. Plate cancer cells at the desired density and allow them to adhere overnight. b. The following day, replace the medium with fresh medium containing the this compound/BSA complex at the desired final concentrations. c. A vehicle control containing the same concentration of ethanol and BSA should be included. d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with apoptosis assays.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Following treatment with this compound, collect both adherent and floating cells. b. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. c. Combine the detached cells with the floating cells from the supernatant. d. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Staining: a. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants. d. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. After this compound treatment, harvest cells (2-5 x 10^6) and wash with ice-cold PBS. b. Resuspend the cell pellet in chilled Cell Lysis Buffer. c. Incubate on ice for 10-15 minutes. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Assay: a. Determine the protein concentration of the cell lysates. b. In a 96-well plate, add 50-200 µg of protein from each lysate per well. Adjust the volume with Cell Lysis Buffer. c. Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. d. Add 5 µL of the DEVD-pNA substrate. e. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: a. Read the absorbance at 405 nm using a microplate reader. b. The caspase-3 activity is proportional to the colorimetric signal.
Protocol 4: Western Blot Analysis of Bax and Bcl-2
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration.
-
Electrophoresis and Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Quantification: a. Add the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. Normalize the expression of Bax and Bcl-2 to the loading control.
Protocol 5: Cytochrome c Release Assay
Materials:
-
Mitochondria isolation kit or buffers (e.g., MIB buffer: 210 mM mannitol, 70 mM sucrose, 1 mM EGTA, 5 mM HEPES, pH 7.2)
-
Dounce homogenizer
-
Western blot reagents (as in Protocol 4)
-
Primary antibody (anti-cytochrome c)
Procedure:
-
Cell Fractionation: a. Harvest cells (at least 1 x 10^7) after this compound treatment. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cells in ice-cold MIB buffer and allow them to swell on ice. d. Homogenize the cells using a Dounce homogenizer until about 80-90% of cells are lysed (check under a microscope). e. Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. f. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. g. The resulting supernatant is the cytosolic fraction.
-
Western Blot Analysis: a. Determine the protein concentration of the cytosolic fractions. b. Perform Western blotting as described in Protocol 4, loading equal amounts of cytosolic protein. c. Probe the membrane with an anti-cytochrome c antibody to detect its presence in the cytosol. An antibody against a cytosolic marker (e.g., GAPDH) should be used as a loading control, and an antibody against a mitochondrial marker (e.g., COX IV) should be used to check for mitochondrial contamination.
Visualizations
References
Application Notes: C16-Ceramide as a Tool to Study Insulin Resistance In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Understanding the molecular mechanisms that lead to impaired insulin signaling is crucial for the development of novel therapeutic strategies. Ceramides, a class of sphingolipids, have emerged as critical mediators of insulin resistance.[1][2][3] Specifically, C16:0-ceramide, synthesized by ceramide synthase 6 (CerS6), has been identified as a primary species responsible for antagonizing insulin signaling in response to excess saturated fatty acids.[1][3][4]
C16-ceramide accumulation in metabolically active tissues such as skeletal muscle, liver, and adipose tissue disrupts the canonical insulin signaling cascade.[5] The primary mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central kinase in the insulin pathway that governs glucose uptake and metabolism.[6][7][8] this compound can achieve this by activating protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, or by activating atypical protein kinase C zeta (PKCζ), which also leads to the suppression of Akt activity.[5][6]
This application note provides detailed protocols for inducing insulin resistance in vitro using this compound and its precursors, along with methods for quantifying the resulting insulin-resistant phenotype. These tools are invaluable for screening potential insulin-sensitizing compounds and for further elucidating the molecular pathways of ceramide-induced insulin resistance.
Data Presentation
The following tables summarize the quantitative effects of inducing this compound accumulation on key markers of insulin sensitivity in common in vitro models.
Table 1: Effect of Palmitate Treatment on Ceramide Levels and Insulin Signaling in L6 Myotubes
| Treatment Condition | Intracellular Ceramide Level (fold change vs. control) | Insulin-Stimulated Glucose Transport (% of control) | Insulin-Stimulated Akt Phosphorylation (Ser473) (% of control) |
| Control (vehicle) | 1.0 | 100 | 100 |
| 0.75 mM Palmitate (16h) | ~6.0[6] | Reduced (specific % not stated)[6] | Suppressed[6] |
Table 2: Effect of C2-Ceramide Treatment on Insulin Signaling in C2C12 Myotubes
| Treatment Condition | Insulin-Stimulated Akt Phosphorylation (Ser473) (% of control) | Insulin-Stimulated GSK3α/β Phosphorylation (% of control) |
| Control (vehicle) | 100 | 100 |
| 100 µM C2-Ceramide (2h) | Decreased[5] | Decreased[5] |
| 50 µM C2-Ceramide (8h) | Dephosphorylated (p<0.05 vs. control)[3] | N/A |
Table 3: Effect of C2-Ceramide on Akt Phosphorylation in HEK-293 Cells
| Treatment Condition | Akt Phosphorylation (Ser473) (relative units) |
| Control (C2-Dihydroceramide) | ~1.0 |
| 50 µM C2-Ceramide (48h) | ~0.2 (p<0.05 vs. control)[9] |
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in L6 Myotubes using Palmitate
This protocol describes how to induce insulin resistance in rat L6 skeletal muscle myotubes by treatment with palmitate, a saturated fatty acid that serves as a precursor for de novo this compound synthesis.
Materials:
-
L6 myoblasts
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Insulin solution (100 nM)
-
PBS
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into myotubes, switch to DMEM with 2% horse serum and 1% penicillin-streptomycin when cells reach ~80% confluency. Allow 5-7 days for differentiation.
-
-
Preparation of Palmitate-BSA Conjugate:
-
Prepare a 5 mM palmitate solution in 0.01 M NaOH by heating at 70°C.
-
Prepare a 5% BSA solution in sterile water.
-
Add the palmitate solution dropwise to the BSA solution with constant stirring to achieve a final concentration of 0.75 mM palmitate in 1% BSA.
-
-
Induction of Insulin Resistance:
-
Treat differentiated L6 myotubes with the 0.75 mM palmitate-BSA conjugate for 16 hours.[6] Use a 1% BSA solution as a vehicle control.
-
-
Insulin Stimulation:
-
Following palmitate treatment, starve the cells in serum-free DMEM for 2-4 hours.
-
Stimulate the cells with 100 nM insulin for 10-20 minutes for signaling studies (e.g., Western blot for p-Akt) or proceed to a glucose uptake assay.
-
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol measures glucose uptake using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Insulin-resistant and control cells in a 96-well plate
-
Glucose-free DMEM
-
2-NBDG (10 mg/mL in ethanol)
-
PBS
-
Fluorescence plate reader (Excitation/Emission = 485/535 nm)
Procedure:
-
After inducing insulin resistance (e.g., with palmitate), wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free DMEM for 30-60 minutes.
-
Add 2-NBDG to a final concentration of 100-200 µg/mL to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a plate reader at Ex/Em = 485/535 nm.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol details the detection of total Akt and phosphorylated Akt (Ser473) by Western blotting to assess insulin signaling.
Materials:
-
Cell lysates from control and treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To determine total Akt levels, strip the membrane and re-probe with an antibody against total Akt.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. The level of insulin resistance is typically represented as the ratio of phospho-Akt to total Akt.
-
Visualizations
Caption: this compound inhibits insulin signaling by targeting Akt.
Caption: Workflow for studying this compound-induced insulin resistance.
References
- 1. C16:0-ceramide signals insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C16:0-ceramide signals insulin resistance. | Semantic Scholar [semanticscholar.org]
- 3. Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterising the Inhibitory Actions of Ceramide upon Insulin Signaling in Different Skeletal Muscle Cell Models: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular ceramide synthesis and protein kinase Czeta activation play an essential role in palmitate-induced insulin resistance in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Study of C16-Ceramide Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and detailed protocols for investigating the in vivo functions of C16-ceramide, a critical sphingolipid implicated in a variety of physiological and pathological processes.
Introduction to this compound
This compound, or N-palmitoylsphingosine, is a key species of ceramide, a family of bioactive lipids that are central to sphingolipid metabolism. It is synthesized primarily by ceramide synthases 5 and 6 (CerS5 and CerS6). Accumulating evidence highlights the role of this compound in cellular signaling pathways governing apoptosis, mitochondrial function, insulin resistance, and inflammation. Dysregulation of this compound levels has been associated with metabolic diseases such as obesity and type 2 diabetes, as well as neurodegenerative disorders like multiple sclerosis. Animal models provide an indispensable tool for elucidating the precise roles of this compound in these conditions and for the preclinical evaluation of therapeutic interventions targeting its metabolic pathways.
Animal Models for Studying this compound Function
A variety of animal models have been developed to investigate the in vivo roles of this compound. These can be broadly categorized into genetic and pharmacological models.
Genetic Models:
-
Ceramide Synthase 5 or 6 Knockout (CerS5-/- or CerS6-/-) Mice: These models exhibit a reduction in this compound levels, providing insights into the physiological functions of this lipid. For instance, CerS6 knockout mice have shown protection against diet-induced obesity and insulin resistance.[1]
-
Double Knockout (CerS5-/-/CerS6-/-) Mice: To achieve a more substantial reduction in this compound, double knockout mice have been generated. These models are particularly useful for studying the combined contribution of both synthases to this compound pools.
-
Conditional Knockout Mice: Tissue-specific knockout models, such as neuron-specific or podocyte-specific deletion of CerS5/6, allow for the investigation of the cell-type-specific roles of this compound. For example, neuron-specific deletion of both CerS5 and CerS6 in a mouse model of multiple sclerosis resulted in a milder disease course.[2]
-
Genetically Modified Mice with Altered CerS6 Function: A mouse model with a mutation in the C-terminal motif of CerS6 has been developed, leading to reduced this compound levels in vivo.[3][4]
Pharmacological Models:
-
Antisense Oligonucleotide (ASO)-mediated Knockdown of CerS6: ASOs are short, synthetic nucleic acid sequences that can selectively bind to and promote the degradation of target mRNA. Administration of CerS6 ASOs to obese and insulin-resistant mouse models has been shown to reduce CerS6 expression and this compound levels, leading to improved metabolic parameters.[5]
Data Presentation: Quantitative Analysis of this compound Levels
The following tables summarize representative quantitative data on this compound levels in various tissues from different animal models. These values are typically determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: C16:0-Ceramide Levels in Tissues of CerS5 Knockout (KO) Mice on a High-Fat Diet (HFD). [6]
| Tissue | Genotype | C16:0-Ceramide Level (relative units) |
| Skeletal Muscle | Wild-Type (WT) | Increased on HFD |
| CerS5 KO | Reduced compared to WT on HFD | |
| Epididymal White Adipose Tissue (eWAT) | Wild-Type (WT) | Strongly increased on HFD |
| CerS5 KO | Accumulation ameliorated compared to WT on HFD | |
| Liver | Wild-Type (WT) | Increased on HFD |
| CerS5 KO | Reduced compared to WT on HFD |
Table 2: Effect of CerS6 Antisense Oligonucleotide (ASO) Treatment on C16:0-Ceramide Levels in ob/ob Mice. [5]
| Tissue/Fluid | Treatment Group | C16:0-Ceramide Reduction |
| Liver | CerS6 ASO | ~50% |
| Plasma | CerS6 ASO | ~50% |
Table 3: Hypothalamic Ceramide Levels in Diet-Induced Obese (HFD) Mice.
| Ceramide Species | Diet Group | Relative Ceramide Level |
| C16:0-Ceramide | Control Diet (CD) | Baseline |
| High-Fat Diet (HFD) | Significantly Increased | |
| C18:0-Ceramide | Control Diet (CD) | Baseline |
| High-Fat Diet (HFD) | No significant change |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound function in vivo.
Protocol 1: Administration of CerS6 Antisense Oligonucleotides (ASOs) in Mice
This protocol describes the subcutaneous administration of ASOs to knockdown CerS6 expression in mice.
Materials:
-
CerS6-specific ASO and control ASO (e.g., targeting a non-mammalian gene)
-
Sterile, RNase-free phosphate-buffered saline (PBS) or saline
-
Sterile 0.22 µm syringe filters
-
Insulin syringes (or similar) with 28-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
ASO Formulation:
-
On the day of administration, dissolve the lyophilized ASO in sterile, RNase-free PBS or saline to the desired stock concentration (e.g., 10-50 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
Filter-sterilize the ASO solution through a 0.22 µm syringe filter into a sterile, RNase-free tube.
-
-
Dose Calculation:
-
Weigh each mouse to determine the exact body weight.
-
Calculate the required injection volume based on the target dose (typically ranging from 5 to 50 mg/kg). A dose-response study is recommended for initial experiments.
-
-
Administration:
-
Restrain the mouse securely.
-
Wipe the injection site (typically the scruff of the neck or the flank) with 70% ethanol.
-
Grasp the skin to form a tent and insert the needle at the base of the tent.
-
Inject the calculated volume of ASO solution subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Dosing Regimen:
-
The dosing frequency will depend on the specific ASO chemistry and the desired duration of knockdown. A common regimen is once or twice weekly injections.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or injection site reactions.
-
At the end of the study, tissues of interest (e.g., liver, adipose tissue) are collected for analysis of CerS6 mRNA and protein levels, as well as this compound quantification.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in mouse tissues.
Materials:
-
Tissue sample (e.g., liver, brain, muscle), flash-frozen in liquid nitrogen
-
Internal standard (e.g., C17:0-ceramide)
-
Chloroform, Methanol, Water (HPLC grade)
-
Formic acid
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Weigh a small piece of frozen tissue (10-50 mg).
-
Homogenize the tissue in a mixture of chloroform:methanol (1:2, v/v).
-
Add the internal standard to the homogenate.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a C18 reverse-phase column.
-
Separate the lipids using a gradient of mobile phases, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid
-
-
The effluent from the HPLC is directed to the mass spectrometer.
-
Analyze in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. The final concentration of MOG35-55 is typically 1-2 mg/mL, and the concentration of M. tuberculosis in the CFA is 4 mg/mL. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe. A stable emulsion will hold a drop in water without dispersing.
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
On day 0 (shortly after immunization) and day 2, administer an intraperitoneal injection of PTX (typically 100-200 ng per mouse) diluted in sterile PBS.
-
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
-
Tissue Collection:
-
At the desired time points (e.g., peak of disease), mice can be euthanized, and the spinal cord and brain collected for histological analysis of inflammation and demyelination, and for biochemical analysis of this compound levels.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures.
This compound Synthesis and Downstream Effects
Caption: this compound synthesis pathway and its key downstream cellular effects.
Experimental Workflow for ASO-Mediated CerS6 Knockdown Study
Caption: Workflow for studying the effects of CerS6 knockdown using ASOs in mice.
Logical Relationship in EAE Model Investigation
Caption: Logical framework for investigating this compound's role in the EAE model.
References
- 1. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach – Molecular Metabolism [molecularmetabolism.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16-Ceramide Delivery to Cells using Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a prominent species implicated in inducing apoptosis and mediating cellular stress responses. However, its high hydrophobicity and poor aqueous solubility present significant challenges for its exogenous delivery to cells in culture, often necessitating the use of organic solvents that can introduce confounding cytotoxic effects.
Cyclodextrins, a family of cyclic oligosaccharides, offer a promising solution to this delivery challenge. With a hydrophilic exterior and a hydrophobic inner cavity, they can encapsulate lipophilic molecules like this compound, forming water-soluble inclusion complexes. This enhances the bioavailability of the ceramide, facilitating its delivery to cells in a more controlled and less toxic manner.
These application notes provide a comprehensive guide for researchers on the preparation, characterization, and cellular application of this compound-cyclodextrin complexes. Detailed protocols for assessing the biological effects of this compound on cell viability and key signaling pathways are also included.
Data Presentation
Table 1: Physicochemical Properties of Common Cyclodextrins
| Cyclodextrin Type | Abbreviation | Number of Glucose Units | Cavity Diameter (Å) | Water Solubility at 25°C ( g/100 mL) |
| α-Cyclodextrin | α-CD | 6 | 4.7-5.3 | 14.5 |
| β-Cyclodextrin | β-CD | 7 | 6.0-6.5 | 1.85 |
| γ-Cyclodextrin | γ-CD | 8 | 7.5-8.3 | 23.2 |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | 7 | 6.0-6.5 | >60 |
| Methyl-β-Cyclodextrin | M-β-CD | 7 | 6.0-6.5 | >50 |
Table 2: Summary of Experimental Parameters for this compound-Cyclodextrin Complexation
| Parameter | Method 1: Co-precipitation | Method 2: Freeze-Drying |
| Cyclodextrin Type | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD) |
| Molar Ratio (this compound:CD) | 1:1 to 1:10 (optimization recommended) | 1:1 to 1:10 (optimization recommended) |
| Solvents | This compound in Ethanol or Chloroform; Cyclodextrin in distilled water | This compound in tert-butanol; Cyclodextrin in distilled water |
| Key Steps | Slow addition of ceramide solution to cyclodextrin solution, stirring, precipitation, washing, drying. | Dissolving both components, mixing, flash-freezing, and lyophilization. |
| Estimated Loading Efficiency | Variable, typically 40-70% | Higher, often >80% |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes two common methods for preparing this compound-cyclodextrin complexes. Note: The optimal cyclodextrin type and molar ratio should be determined empirically for your specific application.
Method A: Co-precipitation
-
Dissolve Cyclodextrin: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD) in distilled water at a desired concentration (e.g., 10 mM).
-
Dissolve this compound: Dissolve this compound in a minimal amount of ethanol or chloroform.
-
Complexation: Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring vigorously at room temperature.
-
Precipitation: Continue stirring for 24-48 hours. The inclusion complex will gradually precipitate out of the solution.
-
Isolation: Collect the precipitate by centrifugation.
-
Washing: Wash the pellet with cold distilled water to remove any uncomplexed cyclodextrin.
-
Drying: Dry the complex under vacuum to obtain a powder.
Method B: Freeze-Drying (Lyophilization)
-
Dissolve Components: Dissolve the desired molar ratio of this compound in tert-butanol and the corresponding amount of HP-β-CD or M-β-CD in distilled water.
-
Mixing: Mix the two solutions thoroughly.
-
Freezing: Rapidly freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen mixture for 48-72 hours until a dry powder is obtained.
Protocol 2: Characterization of the this compound-Cyclodextrin Complex
A. Fourier Transform Infrared (FTIR) Spectroscopy
-
Acquire FTIR spectra of this compound, the pure cyclodextrin, a physical mixture of the two, and the prepared inclusion complex.
-
Compare the spectra. The disappearance or shifting of characteristic peaks of this compound in the complex's spectrum indicates its encapsulation within the cyclodextrin cavity.
B. Differential Scanning Calorimetry (DSC)
-
Perform DSC analysis on this compound, the pure cyclodextrin, a physical mixture, and the inclusion complex.
-
The disappearance of the endothermic melting peak of this compound in the thermogram of the complex suggests the formation of an amorphous inclusion complex.
Protocol 3: Cellular Delivery and Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of the this compound-cyclodextrin complex in serum-free medium. Add serial dilutions of the complex to the cells. Include wells with untreated cells and cells treated with the corresponding concentration of free cyclodextrin as controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][2][3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 2-4 hours at room temperature in the dark to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 4: Western Blot Analysis of mTOR Signaling Pathway
-
Cell Lysis: After treatment with the this compound-cyclodextrin complex, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-Akt, total Akt) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Quantification of Intracellular this compound by LC-MS/MS
-
Cell Harvesting and Lipid Extraction: After treatment, wash cells with PBS and harvest. Perform lipid extraction using a modified Bligh-Dyer method with chloroform/methanol/water.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Use a reverse-phase C18 or C8 column for separation.[7] Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound. The specific transition for this compound is typically m/z 538 → 264.[7]
-
Quantification: Use a standard curve of known this compound concentrations and an internal standard (e.g., C17-Ceramide) for accurate quantification.
Visualization
References
- 1. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rug.nl [rug.nl]
- 3. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of C16-Ceramide in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ceramides are bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2] Specifically, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) has been implicated as a key mediator in the pathogenesis of cardiovascular disease (CVD), insulin resistance, and type 2 diabetes.[3][4][5] Elevated plasma levels of this compound are associated with an increased risk of major adverse cardiovascular events.[5] Consequently, the accurate and precise quantification of this compound in patient plasma is crucial for clinical research, biomarker discovery, and the development of novel therapeutic strategies.
This application note provides a detailed protocol for the sensitive and robust quantification of this compound in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] The protocol covers plasma sample preparation, instrumental analysis, and data processing.
Biological Significance and Signaling Pathway
This compound is synthesized by Ceramide Synthase 6 (CerS6) and plays a significant role in cellular signaling.[8] It can be generated through the de novo synthesis pathway or the breakdown of sphingomyelin. As a bioactive lipid, this compound can directly interact with and modulate the activity of various proteins. For instance, it has been shown to directly bind to the p53 tumor suppressor, leading to its stabilization and activation, which can trigger apoptosis.[9] Furthermore, this compound accumulation is linked to the inhibition of key signaling nodes like Akt, a central protein in the insulin signaling pathway, thereby contributing to insulin resistance.[5] It can also influence the mTOR signaling pathway, which is a master regulator of cell growth and proliferation.[8][10]
Caption: this compound signaling in stress response and apoptosis.
Principle of the Method
This method employs liquid chromatography (LC) to separate this compound from other lipids and plasma matrix components, followed by tandem mass spectrometry (MS/MS) for detection and quantification.[11] A stable isotope-labeled internal standard (e.g., C17-Ceramide or this compound-d7) is added to the plasma sample at the beginning of the extraction process to account for variability in sample preparation and instrument response.[6][12] Quantification is achieved by Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[13] A calibration curve is generated using known concentrations of this compound to calculate the concentration in the unknown plasma samples.[14]
Experimental Workflow
The overall experimental process, from sample collection to final data analysis, is outlined below.
Caption: Workflow for this compound quantification in plasma.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (d18:1/16:0) standard (Avanti Polar Lipids)
-
C17-Ceramide (d18:1/17:0) internal standard (IS) (Avanti Polar Lipids)
-
LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water
-
Formic Acid and Ammonium Formate
-
Human plasma (pooled or individual patient samples)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and C17-Ceramide (IS) in chloroform or ethanol.[6]
-
Working Standard Solution: Prepare a mixed working solution of this compound at various concentrations (e.g., 0.5 to 500 ng/mL) by serial dilution in ethanol for constructing the calibration curve.[13]
-
Internal Standard Working Solution (1000 ng/mL): Prepare a working solution of C17-Ceramide in ethanol.[6]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the C17-Ceramide internal standard working solution (final amount: 10 ng).
-
Add 500 µL of ice-cold isopropanol containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Vortex for 30 seconds, sonicate for 5 minutes, and transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[11]
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 2 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 2 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: A linear gradient from 60% B to 100% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Spray Voltage: 4000 V.[11]
-
Capillary Temperature: 275-300°C.[11]
-
MRM Transitions: Monitor the specific precursor ion to product ion transitions. The most common product ion for ceramides results from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base (m/z 264.3).[15]
-
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 538.5 | 264.3 | 25 |
| C17-Ceramide (IS) | 552.5 | 264.3 | 26 |
5. Data Analysis and Quantification
-
Integrate the peak areas for this compound and the C17-Ceramide (IS) in each sample and standard.
-
Calculate the peak area ratio (this compound Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the this compound standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and correlation coefficient (R²).
-
Use the peak area ratio from the unknown plasma samples to calculate the concentration of this compound using the regression equation.
Performance Characteristics
The following tables present representative data on the performance of the described LC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.8 - 357 ng/mL[6] |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 5 - 50 pg/mL[6] |
| Limit of Quantification (LOQ) | 1.1 fmol (on column)[13] |
| Intra-Assay Precision (%CV) | < 15% |
| Inter-Assay Precision (%CV) | < 15% |
| Recovery from Plasma | 78 - 91%[6] |
Table 2: Representative this compound Concentrations in Human Plasma
Note: Concentrations can vary significantly based on the cohort, disease state, and analytical method used. The values below are for illustrative purposes based on published studies.
| Patient Cohort | Mean this compound Concentration (Relative or Absolute) | Reference |
| Healthy Controls | Lower relative concentration compared to CVD cases. | [16] |
| Cardiovascular Disease (CVD) | Associated with a 2.39-fold higher risk of CVD (Quartile 4 vs. Quartile 1).[16] | [16] |
| Type 2 Diabetes | Often elevated compared to healthy controls.[5] | [5] |
| Obese Adults | Levels may be reduced following exercise training intervention.[6] | [6] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal/Sensitivity | Inefficient extraction; Poor ionization; Instrument contamination. | Optimize extraction solvent; Clean ESI source; Check MS tuning. |
| High Background Noise | Matrix effects; Contaminated solvents or vials. | Use a more effective sample cleanup (e.g., SPE); Use high-purity solvents. |
| Poor Peak Shape | Column degradation; Incompatible reconstitution solvent. | Replace column; Ensure reconstitution solvent is similar to initial mobile phase. |
| High Variability (%CV) | Inconsistent sample preparation; Pipetting errors. | Use an automated liquid handler; Ensure IS is properly mixed with the sample. |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma samples.[7][17] This protocol is well-suited for clinical research and drug development applications, enabling researchers to investigate the role of this compound in various disease states and to assess the impact of therapeutic interventions on its plasma concentrations.
References
- 1. Ceramide-C16 Is a Versatile Modulator of Phosphatidylethanolamine Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Plasma Ceramides, Mediterranean Diet, and Incident Cardiovascular Disease in the PREDIMED Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
improving C16-Ceramide solubility for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using C16-Ceramide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound has limited solubility in aqueous solutions. The most commonly recommended solvent is ethanol.[1] Some protocols also suggest a mixture of ethanol and dodecane (98:2, v/v) to aid dispersion in aqueous media.[2][3] While some researchers have tried DMSO, it is often reported to be ineffective for dissolving this compound.[1] For some applications, dissolving in a chloroform/methanol mixture followed by evaporation and redissolving in ethanol is another approach.[3]
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What can I do?
A2: Precipitation is a common issue when working with this compound due to its hydrophobic nature.[4] Here are several troubleshooting steps:
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the solvent used to dissolve the this compound, added to the media at the same final concentration.[1]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture well is non-toxic to the cells, typically ≤ 0.1%.[1]
-
Complexation with BSA: To improve solubility and prevent precipitation, this compound can be complexed with fatty acid-free Bovine Serum Albumin (BSA).[3][4]
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication of the stock solution before dilution into the media can help improve dissolution.[1][5] However, be cautious as the compound may precipitate again upon cooling.[4]
-
Working Concentration: Using the lowest effective concentration of this compound can minimize precipitation issues.
Troubleshooting Guides
Problem: this compound precipitates out of solution upon addition to cell culture medium.
Possible Causes:
-
Poor solubility of this compound in aqueous media.[4]
-
High final concentration of this compound.
-
The solvent concentration is too high, leading to solvent-induced precipitation.
-
Inadequate mixing upon dilution.
Solutions:
| Solution | Detailed Steps |
| Complexation with BSA | 1. Prepare a stock solution of this compound in an organic solvent (e.g., ethanol). 2. Prepare a sterile solution of fatty acid-free BSA in your desired buffer or media. 3. While vortexing the BSA solution, slowly add the this compound stock solution. 4. Allow the mixture to incubate to allow for complex formation before adding to your cell culture. |
| Solvent Exchange | 1. Dissolve this compound in a volatile solvent mixture like chloroform/methanol.[3] 2. Evaporate the solvent under a stream of nitrogen gas to create a thin lipid film. 3. Redissolve the film in a small volume of ethanol before diluting into the culture medium.[3] |
| Ethanol:Dodecane Mixture | Prepare a stock solution of this compound in a 98:2 (v/v) mixture of ethanol and dodecane. This can improve dispersion in the aqueous culture medium.[2][3] |
Problem: Cells are showing signs of toxicity or altered morphology.
Possible Causes:
-
The final concentration of the solvent (e.g., ethanol, DMSO) is too high.[1]
-
The concentration of this compound is cytotoxic.
-
Contamination of the stock solution or culture.
Solutions:
| Solution | Detailed Steps |
| Optimize Solvent Concentration | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. The final concentration of ethanol should generally not exceed 0.1%.[1] |
| Titrate this compound Concentration | Conduct a dose-response experiment to determine the optimal working concentration of this compound that elicits the desired biological effect without causing excessive cell death. |
| Sterile Technique | Ensure all stock solutions and handling procedures are performed under sterile conditions to prevent microbial contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Ethanol
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Warm the mixture at 37°C and vortex or sonicate until the this compound is completely dissolved.[1]
-
Store the stock solution at -20°C.
-
When ready to use, warm the stock solution to 37°C and vortex before diluting it into the cell culture medium.
Protocol 2: Preparation of this compound-BSA Complex
-
Prepare a stock solution of this compound in ethanol as described in Protocol 1.
-
Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
In a sterile tube, add the desired volume of the BSA solution.
-
While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for the formation of the this compound-BSA complex.
-
This complex can then be added to the cell culture.
Quantitative Data Summary
Table 1: Recommended Solvents and Stock Concentrations for this compound
| Solvent | Recommended Stock Concentration | Notes |
| Ethanol | 10-100 mM | Warming and sonication may be required.[1][5] |
| Ethanol:Dodecane (98:2, v/v) | Not specified, but used to improve dispersion. | May be more suitable for direct addition to media.[2][3] |
| DMSO | Generally not recommended | Poor solubility reported by many users.[1] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound stock and working solution preparation.
Caption: Simplified this compound signaling pathways.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing C16-Ceramide degradation in experimental samples
Welcome to the Technical Support Center for Ceramide Research. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of C16-Ceramide degradation in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is preventing its degradation crucial for my experiments?
This compound is a specific type of ceramide, a central molecule in sphingolipid metabolism, characterized by a 16-carbon fatty acid chain.[1][2][3] It is not just a structural component of cell membranes but also a critical signaling molecule involved in cellular processes like apoptosis (programmed cell death), inflammation, and insulin resistance.[4][5][6] this compound, in particular, is a potent inducer of apoptosis and inflammatory cytokines.[1]
Preventing its degradation is vital because enzymatic activity can rapidly alter its concentration after sample collection, leading to inaccurate measurements and misinterpretation of its biological role.[7] Maintaining the in-vivo levels of this compound is essential for obtaining reliable and reproducible experimental data.
Q2: What are the primary enzymatic pathways that degrade this compound in my samples?
This compound is primarily degraded by enzymes called ceramidases , which hydrolyze it into sphingosine and a C16 fatty acid.[8][9] There are different types of ceramidases, categorized by their optimal pH, with acid ceramidase (aCDase) being a key enzyme in this process, especially within the lysosome.[8][10] Additionally, this compound can be converted into other sphingolipids, such as sphingomyelin or glucosylceramide, effectively removing it from the measurable pool. The enzymes responsible for these conversions are Sphingomyelin Synthase (SMS) and Glucosylceramide Synthase (GCS), respectively.[3][11]
Below is a simplified diagram of the main metabolic pathways involving this compound.
Troubleshooting Guide
Q3: My measured this compound levels are consistently low or undetectable. What are the likely causes?
Low or undetectable levels of this compound often point to issues in sample handling and preparation that allow for its degradation.
Possible Cause 1: Delayed Sample Processing Enzymatic activity continues post-collection if samples are left at room temperature. This can rapidly deplete ceramide levels.[7]
-
Solution: Process samples immediately after collection. For tissues, this means flash-freezing in liquid nitrogen. For biofluids like plasma, process or freeze at -80°C without delay.[7]
Possible Cause 2: Inadequate Inactivation of Enzymes Without specific inhibitors, ceramidases and other enzymes will degrade this compound during homogenization and extraction.
-
Solution: Add a cocktail of enzyme inhibitors to your homogenization buffer. This is the most effective way to preserve ceramide levels. See the inhibitor guide in Q4 and the protocol in Q6 .
Possible Cause 3: Suboptimal Lipid Extraction Inefficient extraction can lead to a selective loss of lipids, including ceramides.
-
Solution: Use a well-validated lipid extraction method like the Bligh and Dyer or Folch procedure, which uses a biphasic mixture of chloroform and methanol to efficiently extract a broad range of lipids.[7] Ensure correct solvent ratios and thorough mixing.
Possible Cause 4: Improper Storage Long-term storage at insufficiently low temperatures (e.g., -20°C) may not halt all enzymatic or chemical degradation.
-
Solution: For long-term storage, -80°C is the recommended temperature for preserving the integrity of lipids.[12]
The following workflow highlights critical points for preventing this compound degradation.
Q4: Which enzyme inhibitors should I use, and at what concentration?
To prevent degradation, you need to inhibit the key enzymes involved in ceramide metabolism, primarily acid ceramidase (aCDase) and acid sphingomyelinase (ASM), which can generate ceramide from sphingomyelin.[13] The choice of inhibitor depends on your specific experimental system.
| Inhibitor Class | Target Enzyme | Examples | Typical Concentration / IC50 | Reference |
| Ceramidase Inhibitors | Acid Ceramidase (aCDase) | N-oleoylethanolamine (NOE) | Inhibits both acid and alkaline ceramidases | [10] |
| Ceranib-1 | IC50: 28 µM (cell-based assay) | [10][14] | ||
| Ceranib-2 | IC50: 55 µM (cell-based assay) | [10][14] | ||
| D-MAPP | Moderate inhibitor of aCDase (IC50: 500 µM) | [10] | ||
| FIASMAs | Acid Sphingomyelinase (ASM) | Desipramine | Indirectly inhibits aCDase protein expression | [10] |
| Amitriptyline | Functional inhibitor of ASM | [15] | ||
| Imipramine | Inhibits ASM by stabilizing lysosomal membranes | [16] | ||
| De Novo Synthesis Inhibitor | Serine Palmitoyltransferase (SPT) | Myriocin (ISP-1) | Blocks the first step of ceramide synthesis | [17] |
Note: FIASMAs (Functional Inhibitors of Acid Sphingomyelinase) are cationic amphiphilic drugs that functionally inhibit ASM.[18][19] While they don't directly degrade this compound, inhibiting ASM can be important for studying ceramide flux from the sphingomyelin pathway. Myriocin is used when you want to specifically block the de novo synthesis of ceramides rather than their degradation.[17]
Q5: I see high variability in this compound levels between my replicates. What's wrong?
High variability is often symptomatic of inconsistent sample handling, leading to different rates of degradation across your replicates.
Experimental Protocols
Q6: Can you provide a detailed protocol for tissue sample preparation to minimize this compound degradation?
This protocol outlines the key steps from tissue collection to lipid extraction, incorporating best practices for preserving ceramide integrity.
Protocol: Tissue Processing for Ceramide Analysis
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles or mechanical homogenizer
-
Homogenization Buffer: Phosphate-buffered saline (PBS) pH 7.4, kept on ice
-
Ceramidase Inhibitor Stock: e.g., 10 mM Ceranib-2 in DMSO
-
Extraction Solvents: Chloroform and Methanol (HPLC grade)
-
Internal Standard: e.g., C17-Ceramide
-
Conical glass tubes
Procedure:
-
Sample Collection:
-
Excise tissue as quickly as possible to minimize ischemia time.
-
Immediately flash-freeze the tissue in liquid nitrogen. Store at -80°C until ready for homogenization. Work on dry ice whenever possible.
-
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg). Keep the tissue frozen during weighing.
-
Prepare the Homogenization Buffer containing the ceramidase inhibitor. For example, add Ceranib-2 to a final concentration of 50-100 µM. Prepare this fresh.
-
Add the frozen tissue to a pre-chilled mortar containing a small amount of liquid nitrogen and pulverize into a fine powder.
-
Alternatively, use a mechanical homogenizer with a pre-chilled probe.
-
Transfer the powdered tissue to a pre-chilled tube containing the ice-cold Homogenization Buffer with inhibitor. A typical ratio is 1 mL of buffer per 50 mg of tissue.
-
Homogenize thoroughly on ice until no visible tissue clumps remain.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Take a known volume of the tissue homogenate (e.g., 200 µL) and place it in a glass tube.
-
Add the internal standard (e.g., C17-Ceramide) to allow for absolute quantification.
-
Add 3.75 volumes of a Chloroform:Methanol (1:2, v/v) mixture. For a 200 µL sample, this would be 750 µL.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 1.25 volumes of Chloroform (250 µL for our example). Vortex for 30 seconds.
-
Add 1.25 volumes of water (250 µL for our example). Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will form: an upper aqueous layer (methanol/water), a protein disk in the middle, and a lower organic layer (chloroform) containing the lipids.
-
-
Sample Finalization:
-
Carefully collect the lower organic layer using a glass Pasteur pipette, being sure not to disturb the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a known volume of a suitable solvent for your analysis (e.g., 100 µL of Methanol or Acetonitrile/Isopropanol).
-
The sample is now ready for analysis (e.g., by LC-MS/MS) or can be stored at -80°C.[20]
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 6. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Induction of Ceramide Degradation Leads to Improved Systemic Metabolism and Reduced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. Functional inhibitors of acid sphingomyelinase (FIASMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Update on Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in SARS-CoV-2 Infection [mdpi.com]
- 16. scbt.com [scbt.com]
- 17. BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 19. FIASMA - Wikipedia [en.wikipedia.org]
- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo C16-Ceramide Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vivo delivery of C16-Ceramide. Addressing common challenges encountered during experimental studies, this resource offers detailed troubleshooting, frequently asked questions (FAQs), comprehensive experimental protocols, and a summary of quantitative data to facilitate successful research outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and in vivo administration of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability / Poor Solubility | This compound is highly hydrophobic and prone to aggregation in aqueous solutions, limiting its availability to target tissues. | Encapsulate this compound into a delivery vehicle such as liposomes or nanoparticles to improve solubility and systemic circulation. The use of a solvent-free delivery formulation, such as complexation with cholesteryl phosphocholine, can also enhance bioavailability. |
| Precipitation of Formulation During Preparation or Storage | The concentration of this compound may exceed its solubility limit in the chosen lipid composition or solvent. Improper storage temperatures can also lead to instability. | Optimize the lipid composition of your formulation. For liposomes, a composition of Cer:POPC:CHOL = 30:45:25 (vol%) has been shown to form stable vesicles.[1] Ensure proper storage conditions as determined by stability studies, typically at 4°C for liposomal formulations. |
| Inconsistent Results Between Experiments | Variability in the preparation of the delivery vehicle (e.g., liposome size, encapsulation efficiency). Inaccurate dosing due to aggregation or precipitation. | Standardize the formulation protocol. For liposomes, consistently use techniques like thin-film hydration followed by extrusion through membranes of a defined pore size (e.g., 100 nm) to ensure uniform vesicle size.[1] Characterize each batch for particle size, polydispersity index (PDI), and ceramide concentration using methods like Dynamic Light Scattering (DLS) and HPLC-MS/MS.[1] |
| Off-Target Effects or Toxicity | The delivery vehicle itself may exert biological effects. High concentrations of this compound can induce toxicity in non-target tissues. | Conduct dose-response studies to determine the optimal therapeutic window.[2] Include a vehicle-only control group in your in vivo experiments to distinguish the effects of the delivery system from those of this compound. For nanoparticle-based systems like oxidized graphene nanoribbons, be aware that the nanoparticles themselves can have biological effects. |
| Difficulty in Monitoring Biodistribution | Lack of a suitable tracer to track the in vivo fate of this compound and its carrier. | For pharmacokinetic studies, radiolabeled lipids such as [14C]C6-ceramide and [3H]distearylphosphatidylcholine (DSPC) can be used as tracers for the ceramide and the liposome, respectively.[3] This allows for the characterization of tissue distribution and clearance. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in delivering this compound in vivo?
A1: The primary challenge is its poor aqueous solubility due to its hydrophobic nature. This leads to low bioavailability and difficulty in administering an effective dose. To overcome this, this compound is typically formulated into delivery systems like liposomes or nanoparticles.
Q2: Which delivery system is better for this compound: liposomes or nanoparticles?
A2: Both liposomes and nanoparticles have been successfully used to deliver this compound. Liposomes are a well-established method, and detailed protocols for their formulation are available.[1] Nanoparticles, such as oxidized graphene nanoribbons, also offer a promising delivery platform.[4] The choice of delivery system may depend on the specific research question, target tissue, and desired release kinetics.
Q3: How can I ensure the quality and consistency of my this compound liposome preparation?
A3: To ensure quality and consistency, it is crucial to:
-
Follow a standardized protocol: Use methods like thin-film hydration and extrusion.[1]
-
Characterize each batch: Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Quantify ceramide content: Use a reliable analytical method like HPLC-MS/MS to determine the concentration of this compound in your formulation.[1]
Q4: What are the key signaling pathways activated by this compound?
A4: this compound is a potent inducer of apoptosis and is involved in several key signaling pathways, including:
-
Intrinsic Apoptosis Pathway: It can trigger the translocation of Bax to the mitochondria, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5]
-
Akt and MAPK Pathways: It can modulate the phosphorylation status of Akt and its downstream effector GSK3β, as well as the p38, ERK1/2, and JNK1/2 MAP kinases.
-
p53 Activation: this compound can directly bind to the p53 tumor suppressor protein, leading to its accumulation and activation of downstream targets.[6]
Q5: What are typical dosages for this compound in mouse models?
A5: Dosages can vary significantly depending on the delivery vehicle, route of administration, and disease model. For example, in some studies, liposomal ceramide has been administered at 50 mg of liposomes/kg via jugular vein in rats.[3] For antisense oligonucleotide-mediated reduction of this compound, subcutaneous injections of 5 mg/kg have been used in mice.[2] It is essential to perform dose-response studies to determine the optimal dose for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol is based on the thin-film hydration method followed by extrusion.[1]
Materials:
-
This compound
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Cholesterol (CHOL)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Prepare stock solutions of this compound, POPC, and CHOL in chloroform.
-
In a round-bottom flask, combine the lipid solutions to achieve the desired molar ratio (e.g., C16-Cer:POPC:CHOL = 30:45:25 vol%).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS by vortexing. The final lipid concentration will depend on the volume of PBS added.
-
Incubate the mixture in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 50°C for this compound containing formulations) for 30 minutes to 1 hour to facilitate hydration.[1]
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion.
-
Pass the suspension through a 100 nm polycarbonate membrane multiple times (e.g., 15-20 times) using a handheld extruder.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Quantify the this compound concentration using HPLC-MS/MS.
-
Protocol 2: In Vivo Administration in a Mouse Model
Materials:
-
Prepared this compound liposomal formulation
-
Sterile syringes and needles
-
Appropriate mouse strain for the disease model
Procedure:
-
Dose Preparation:
-
Based on the quantified this compound concentration in the liposomal formulation, calculate the required volume for the desired dose (e.g., mg/kg).
-
Dilute the formulation in sterile PBS if necessary.
-
-
Administration:
-
The route of administration will depend on the experimental design. Common routes include intravenous (e.g., tail vein injection), intraperitoneal, or subcutaneous injection. For brain-related studies, intracortical injections may be performed.[7]
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the desired time points, collect tissues for biodistribution analysis, target engagement studies, or efficacy evaluation.
-
Quantitative Data Summary
| Delivery Vehicle | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Liposomes | Rat | 50 mg liposomes/kg | Jugular vein | C6-ceramide showed extensive tissue distribution, suggesting rapid transfer from the liposomes. | [3] |
| Antisense Oligonucleotides (to reduce this compound) | Mouse (ob/ob) | 10 mg/kg (twice weekly) | Subcutaneous | Reduced this compound levels in liver and plasma, leading to lower body weight gain and improved glucose tolerance. | [2] |
| Adeno-associated virus (AAV) expressing CERTL (to reduce this compound) | Mouse (5xFAD model of Alzheimer's) | N/A | Intracortical injection | Decreased levels of ceramide d18:1/16:0 in the brain. | [7] |
Visualizing this compound's Impact: Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and experimental design, the following diagrams illustrate key this compound-induced signaling pathways and a typical experimental workflow.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid distribution of liposomal short-chain ceramide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of long chain C16 and C24 ceramide in HeLa cells using oxidized graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. CERTL reduces C16 ceramide, amyloid-β levels, and inflammation in a model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C16-Ceramide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C16-Ceramide mass spectrometry analysis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound mass spectrometry experiments.
Issue: I am observing unexpected peaks in my mass spectrum. What could be the cause?
Unexpected peaks in your mass spectrum can arise from several sources, including in-source fragmentation, adduct formation, and contaminants.
-
In-Source Fragmentation: This is a common artifact in lipidomics where the analyte ion fragments in the ion source of the mass spectrometer before reaching the mass analyzer.[1][2][3] For ceramides, this can lead to the appearance of fragment ions that might be mistaken for other endogenous lipid species, leading to misidentification and inaccurate quantification.[1][4] Specifically, ceramides can undergo a loss of water and the fatty acyl group in the positive ion mode.[4]
-
Adduct Formation: During electrospray ionization (ESI), this compound can form adducts with various ions present in the sample or mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[5][6] In negative ion mode, adducts with chloride ([M+Cl]⁻) or acetate ([M+CH₃COO]⁻) can be observed.[7][8] These adducts will appear as additional peaks at different m/z values than the expected protonated or deprotonated molecule.
-
Contaminants: Peaks from contaminants in solvents, sample collection tubes, or from the sample matrix itself can also appear in the spectrum.[9]
Solution:
To identify the source of unexpected peaks, consider the following steps:
-
Analyze Isotopic Patterns: Check the isotopic pattern of the unexpected peak. If it corresponds to a known adduct of your target analyte, you can confirm its identity.
-
Optimize Ion Source Parameters: Reduce the ion source temperature and voltages to minimize in-source fragmentation.[2][3]
-
Improve Sample Purity: Use high-purity solvents and reagents.[10] Consider solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.[11]
-
Modify Mobile Phase: Adding ammonium acetate to the mobile phase can help to minimize the formation of salt adducts and promote the formation of the protonated molecular ion.[5]
-
Run a Blank: Inject a solvent blank to identify peaks originating from the LC-MS system itself.[9]
Issue: The signal intensity for this compound is low. How can I improve it?
Low signal intensity can be caused by several factors, including poor ionization efficiency, matrix effects, and suboptimal instrument settings.
-
Ionization Efficiency: The choice of ionization mode and mobile phase composition can significantly impact the ionization efficiency of this compound.[12]
-
Matrix Effects: Components of the biological matrix can co-elute with this compound and suppress its ionization, leading to a lower signal.[13][14] This is a common issue in complex samples like plasma or tissue extracts.[13]
-
Instrument Tuning and Calibration: An untuned or uncalibrated mass spectrometer will not perform optimally, resulting in lower sensitivity.[12]
Solution:
-
Optimize Ionization: For ceramides, positive ion mode ESI is commonly used, often with the addition of formic acid to the mobile phase to promote protonation ([M+H]⁺).[10]
-
Mitigate Matrix Effects:
-
Sample Preparation: Implement a robust sample preparation protocol, such as liquid-liquid extraction (e.g., Bligh and Dyer) or solid-phase extraction, to remove interfering substances.[10][13]
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from matrix components.[10]
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., C17-Ceramide) to normalize for matrix effects and variations in sample processing.[10][13]
-
-
Instrument Maintenance: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations.[12]
Issue: I am seeing poor reproducibility between replicate injections. What are the likely causes?
Poor reproducibility can stem from variability in sample preparation, chromatographic issues, or instrument instability.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Chromatography Problems: Column degradation, inconsistent injection volumes, or a fluctuating mobile phase composition can all lead to poor reproducibility.[15]
-
Instrument Instability: Fluctuations in the ion source or detector can cause signal instability.
Solution:
-
Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of sample preparation.
-
Check the LC System:
-
Monitor System Suitability: Inject a standard sample periodically throughout your analytical run to monitor the stability and performance of the LC-MS system.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for this compound in positive and negative ion modes?
In positive ion mode, ceramides readily form protonated molecules ([M+H]⁺).[10] Other common adducts include sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺).[5][6] In negative ion mode, deprotonated molecules ([M-H]⁻) are observed, as well as adducts with chloride ([M+Cl]⁻) or acetate ([M+CH₃COO]⁻).[7][8]
Table 1: Common Adducts of this compound (Molecular Weight: 537.9 g/mol )
| Ionization Mode | Adduct Ion | m/z |
| Positive | [M+H]⁺ | 538.9 |
| Positive | [M+Na]⁺ | 560.9 |
| Positive | [M+NH₄]⁺ | 555.9 |
| Negative | [M-H]⁻ | 536.9 |
| Negative | [M+Cl]⁻ | 572.9 |
| Negative | [M+CH₃COO]⁻ | 596.9 |
Q2: What are the characteristic fragment ions of this compound in MS/MS analysis?
In positive ion mode tandem mass spectrometry (MS/MS), collision-induced dissociation of protonated this compound typically results in the loss of the amide-bound acyl group and one or two water molecules, generating stable product ions with m/z 264.2 and 282.2.[10] These fragments correspond to the sphingoid backbone.
Q3: What is a suitable internal standard for this compound quantification?
A non-naturally occurring odd-chain ceramide, such as C17-Ceramide, is an excellent internal standard for the quantification of this compound.[10] It has similar chemical properties and ionization behavior to this compound but does not overlap with endogenous ceramide species.[10]
Q4: Can in-source fragmentation be completely eliminated?
While it may not be possible to completely eliminate in-source fragmentation, it can be significantly minimized by optimizing the ion source parameters, such as reducing the cone voltage and desolvation temperature.[1][2][3] The goal is to use the mildest conditions that still provide adequate signal intensity.
Experimental Protocols & Workflows
A typical experimental workflow for this compound analysis involves lipid extraction, chromatographic separation, and mass spectrometric detection.
Detailed Methodology for this compound Quantification by LC-ESI-MS/MS
This protocol is a generalized procedure based on common practices in the field.[10]
-
Lipid Extraction (Bligh and Dyer Method):
-
To a 100 µL sample (e.g., plasma, cell lysate), add a known amount of internal standard (e.g., 50 ng of C17-Ceramide).
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the ceramides.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z 538.9) -> Product ion (m/z 264.2).
-
C17-Ceramide (Internal Standard): Precursor ion (m/z 552.9) -> Product ion (m/z 264.2).
-
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for this compound analysis.
Caption: this compound signaling pathway in apoptosis.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
troubleshooting inconsistent results in C16-Ceramide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during C16-Ceramide assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability (%CV > 15%) in our quantitative this compound results between replicates. What are the possible causes and solutions?
High coefficient of variation (%CV) in replicate samples is a frequent issue, often pointing to inconsistent matrix effects or problems with sample preparation and analysis.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Improve sample cleanup procedures to remove interfering matrix components.[2] Modify the LC gradient to better separate this compound from co-eluting compounds that may cause ion suppression.[2] Utilize a stable isotope-labeled internal standard for this compound to normalize for variations in matrix effects. |
| Poor Sample Preparation | Ensure consistent and thorough lipid extraction. A common method involves a chloroform:methanol (1:2, v/v) extraction followed by phase separation.[1][3] Incomplete drying of the lipid extract or inconsistent reconstitution can also introduce variability.[1] |
| LC-MS/MS System Issues | Check for fluctuations in LC pressure, which could indicate a leak or a failing pump.[4] Ensure the autosampler is injecting consistent volumes. Contamination in the system can also lead to inconsistent results.[5] |
| Inconsistent Enzyme Activity (for enzyme assays) | Ensure consistent protein concentration in your enzyme preparation.[6] Optimize incubation times and temperatures to stay within the linear range of the reaction.[7] |
Q2: Our this compound peaks in the chromatogram are showing tailing or splitting. What could be the reason?
Poor peak shape can compromise the accuracy of quantification.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample injected onto the column by either diluting the sample or reducing the injection volume.[2] |
| Column Degradation/Contamination | Flush the column with a strong solvent to remove contaminants.[2] If the problem persists, the column may need to be replaced.[2][5] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for this compound. Changes in mobile phase composition can affect peak shape.[5] The use of an ion-pairing reagent or a HILIC column might improve retention and peak shape for certain sphingolipids.[2] |
| Secondary Interactions | Residual silanol groups on the column can interact with the analyte, causing tailing. Using a well-end-capped column can mitigate this.[8] |
Q3: We are experiencing low signal intensity or poor sensitivity for this compound. How can we improve this?
Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the lipid extraction protocol. Different protocols may have varying efficiencies for different sphingolipids.[9] Ensure the chosen solvent is appropriate for this compound. |
| Ion Suppression | As mentioned in Q1, enhance sample cleanup to remove interfering matrix components.[2] Chromatographic separation should be optimized to separate this compound from suppressive matrix components.[2] |
| Suboptimal Mass Spectrometry Parameters | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound.[10] Ensure the correct precursor and product ions are being monitored in MRM mode.[11] |
| Analyte Degradation | This compound should be stored at -20°C to ensure stability.[12] Minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Ceramide Analysis
| Parameter | Value/Range | Reference |
| Linear Range (this compound) | 0.05 to 50 ng/mL | [13][14] |
| Limit of Detection (this compound) | 0.2 fmol | [14] |
| Limit of Quantification (this compound) | 1.1 fmol | [14] |
| Extraction Recovery | 70-99% (from tissue) | [11] |
| Intra-assay CV | < 1% | [10] |
| Inter-assay CV | < 1% | [10] |
Table 2: Michaelis-Menten Constants (Km) for Ceramide Synthase Activity
| Substrate | CerS Activity | Km (µM) | Reference |
| NBD-sphinganine | C16:0 CerS | 1-2 | [15] |
| NBD-sphinganine | C24:1 CerS | 3-4 | [15] |
| NBD-Sph | CerS5 | 2.0 ± 0.5 | [7] |
| NBD-Sph | CerS4 | 3.4 ± 1.5 | [7] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for this compound Analysis
This protocol is a general guideline for lipid extraction.
-
To 100 µL of plasma, add 10 µL of an appropriate internal standard mix.[1]
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.[1][3]
-
Add 125 µL of chloroform and vortex.[1]
-
Add 125 µL of water and vortex.[1]
-
Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation.[1]
-
Carefully collect the lower organic phase into a new tube.[1]
-
Dry the organic phase under a stream of nitrogen gas.[1]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[1]
Protocol 2: In Vitro Ceramide Synthase Assay
This protocol provides a general framework for assaying ceramide synthase activity.
-
Enzyme Preparation : Prepare a membrane fraction from cells expressing the ceramide synthase of interest.[3]
-
Reaction Setup : In a reaction buffer (e.g., buffer A containing 2 mM MgCl2 and 0.1% digitonin), incubate the membrane fraction with 5 µM deuterium-labeled sphingosine and 25 µM acyl-CoA (e.g., C16:0-CoA) in a total volume of 100 µL.[3]
-
Incubation : Incubate the reaction at 37°C for 30 minutes.[3]
-
Reaction Termination : Stop the reaction by adding 375 µl of chloroform/methanol (1:2, v/v) and 1.25 µl of 12 M formic acid, followed by vigorous shaking.[3]
-
Lipid Extraction and Analysis : Proceed with lipid extraction as described in Protocol 1. Analyze the formation of deuterium-labeled ceramide using LC-MS/MS.[3]
Visualizations
Caption: this compound signaling pathway in apoptosis.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. air.unimi.it [air.unimi.it]
- 10. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of C16-Ceramide treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C16-Ceramide. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-palmitoyl-D-erythro-sphingosine) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis.[1][2] Its primary on-target effect in many cancer cell lines is the induction of apoptosis, or programmed cell death.[2][3] this compound can be generated endogenously by ceramide synthases (CerS), particularly CerS5 and CerS6, or can be introduced exogenously to study its effects.[4][5][6][7]
Q2: What are the potential off-target effects of this compound treatment?
Off-target effects of this compound can arise from its biophysical properties as a lipid, leading to non-specific alterations in cell membrane structure and function.[8] High concentrations of exogenous this compound can lead to the formation of pores in membranes, which can disrupt cellular homeostasis independently of specific signaling pathways.[9][10] Furthermore, the balance between different ceramide species is critical, and introducing a high concentration of this compound can disrupt this balance, leading to unintended consequences.[5][6]
Q3: How should I prepare and dissolve this compound for cell culture experiments?
Due to its hydrophobic nature, this compound can be challenging to dissolve in aqueous cell culture media. A common method is to first dissolve it in 100% ethanol at 37°C to create a stock solution.[11] This stock solution can then be diluted in the cell culture medium to the desired final concentration.
Crucially, the final concentration of ethanol in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. [11] It is essential to include a vehicle control in your experiments, which consists of the same final concentration of ethanol in the medium without this compound.[11]
For some applications, complexing this compound with bovine serum albumin (BSA) can improve its solubility and delivery to cells.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | - Poor solubility of this compound.- High concentration of this compound.- Temperature fluctuations. | - Gently warm the medium to 37°C before and after adding the this compound stock solution.[12]- Prepare fresh this compound solutions for each experiment.- Consider using a lower concentration of this compound.- Try complexing this compound with fatty acid-free BSA. |
| High background cell death in vehicle control. | - Ethanol concentration is too high. | - Ensure the final ethanol concentration in the culture medium is ≤ 0.1%.[11]- Perform a dose-response experiment with the vehicle to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or unexpected experimental results. | - Off-target effects due to non-specific membrane perturbation.- Disruption of the endogenous ceramide balance. | - Use the lowest effective concentration of this compound, determined by a dose-response experiment.- Monitor for signs of general membrane disruption, such as increased lactate dehydrogenase (LDH) release in the culture medium.- Consider using short-chain, cell-permeable ceramide analogs (e.g., C2- or C6-ceramide) for comparison, as they may have different membrane effects.[8]- If possible, measure the intracellular levels of other ceramide species to assess the impact on the overall ceramide profile. |
| No apoptotic effect observed. | - Ineffective delivery of this compound.- Cell line is resistant to this compound-induced apoptosis.- The apoptotic pathway is compromised in the cell line. | - Confirm the uptake of this compound using lipidomics or fluorescently labeled ceramide analogs.- Verify the expression and localization of key apoptosis-related proteins like Bax and Bak in your cell line.[4][14][15][16]- Try co-treatment with other agents that are known to sensitize cells to apoptosis. |
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. The following tables summarize some reported concentrations.
Table 1: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Concentration Range | Duration of Treatment | Reference |
| HCT116 (Colon Carcinoma) | 12 µM | 48 hours | [17] |
| SW620 (Colon Adenocarcinoma) | 0 - 3 µM | 24 hours | [7] |
| Neuronal PC-12 | 10 µM | Not specified | [18] |
Table 2: this compound Concentrations Used in Signaling Pathway Studies
| Cell Line | Concentration Range | Pathway Studied | Reference |
| MCF-7 (Breast Cancer) | 10 pM - 100 nM | mTOR signaling |
Experimental Protocols
Protocol 1: Mitochondrial Outer Membrane Permeabilization (MOMP) - Cytochrome c Release Assay
This protocol is designed to assess the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptosis pathway.
Materials:
-
Cells treated with this compound and controls.
-
Mitochondria Isolation Kit (e.g., Abcam ab65311 or similar).[19]
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibody against Cytochrome c.
-
Primary antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., β-actin) for loading controls.
-
Secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound and appropriate controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Mitochondrial and Cytosolic Fractionation:
-
Resuspend the cell pellet in the cytosol extraction buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer.[19]
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.[19]
-
The pellet contains the mitochondrial fraction. Resuspend the mitochondrial pellet in the mitochondrial extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford).
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of this compound-treated cells compared to controls indicates MOMP.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound and controls, cultured in a 96-well plate.
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.[20]
-
Luminometer.
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat with this compound and controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: An increase in luminescence in the this compound-treated wells compared to the control wells indicates an increase in caspase-3/7 activity.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short chain ceramides disrupt immunoreceptor signaling by inhibiting segregation of Lo from Ld Plasma membrane components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenous Ceramide-1-phosphate Reduces Lipopolysaccharide (LPS)-mediated Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molvis.org [molvis.org]
- 11. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipid Metabolism Cooperates with BAK and BAX to Promote the Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 16. The BCL-2 Protein BAK Is Required for Long-chain Ceramide Generation during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. abcam.cn [abcam.cn]
- 20. journals.plos.org [journals.plos.org]
Technical Support Center: Quantifying C16-Ceramide Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of different C16-Ceramide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound isomers I should be aware of in my experiments?
A1: this compound can exist as several isomers, which can significantly impact its biological activity. The primary isomers of interest include:
-
Sphingoid Base Isomers: The most common backbone is sphingosine (d18:1), which has a double bond. Its saturated counterpart is sphinganine (d18:0), which forms dihydroceramides (e.g., C16-dihydroceramide). These are structurally distinct and often need to be separated chromatographically.
-
Stereoisomers: The natural stereoisomer of ceramide is the D-erythro isomer. However, other stereoisomers, such as L-erythro, D-threo, and L-threo, can exist. These subtle differences in spatial arrangement can lead to vastly different biological effects, with the L-erythro enantiomer of sphinganine, for instance, not being a substrate for ceramide synthase.[1]
-
Structural Isomers: These include isomers with hydroxyl groups at different positions, such as the naturally occurring (R) 2'-hydroxy-C16-ceramide, which has shown more potent pro-apoptotic activity compared to its (S) isomer or the non-hydroxylated this compound.[2][3]
Q2: Why is it challenging to quantify different this compound isomers?
A2: The quantification of this compound isomers presents several analytical challenges:
-
Co-elution in Chromatography: Due to their similar physicochemical properties, different isomers, especially stereoisomers, can be difficult to separate using standard liquid chromatography (LC) methods. This can lead to inaccurate quantification as they may appear as a single peak.
-
Identical Mass-to-Charge Ratio (m/z): Isomers have the same elemental composition and therefore the same mass. This makes it impossible to distinguish them by mass spectrometry (MS) alone without prior separation.
-
Ion Suppression: In complex biological samples, other lipids and matrix components can interfere with the ionization of ceramides in the mass spectrometer, leading to underestimation of their concentration.[6]
Q3: What are the recommended analytical techniques for quantifying this compound isomers?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for ceramide quantification due to its high sensitivity and specificity.[7][8] To address the challenge of isomer separation, advanced techniques are often employed:
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in the HPLC column to separate enantiomers.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times for some lipid isomers compared to traditional LC.
-
Differential Ion Mobility Spectrometry (DMS): DMS separates ions in the gas phase based on their shape and size, providing an additional dimension of separation before mass analysis.
Troubleshooting Guides
Problem 1: Poor chromatographic separation of this compound isomers.
| Possible Cause | Troubleshooting Step |
| Inadequate column chemistry for isomer separation. | Switch to a chiral column specifically designed for separating stereoisomers. |
| Suboptimal mobile phase composition. | Optimize the mobile phase gradient. For reversed-phase LC, experiment with different organic modifiers (e.g., acetonitrile, methanol, isopropanol) and additives (e.g., formic acid, ammonium formate). |
| Insufficient column length or particle size. | Use a longer column or a column with a smaller particle size to increase theoretical plates and improve resolution. |
| Flow rate is too high. | Reduce the flow rate to allow for better partitioning of the isomers between the mobile and stationary phases. |
Problem 2: Inaccurate quantification due to lack of a specific isomer standard.
| Possible Cause | Troubleshooting Step |
| A commercial standard for the target this compound isomer is unavailable. | Synthesize and purify the specific isomer in-house to create a reference standard.[5] |
| Inability to create a standard curve for each isomer. | If separation is achieved but individual standards are unavailable, consider semi-quantitative analysis by comparing the peak areas of the different isomers, assuming similar ionization efficiencies. Clearly state this limitation in your methodology. |
| Using a related but non-isomeric ceramide as a standard. | This will lead to inaccurate quantification. If unavoidable, establish a relative response factor by comparing the signal of a known concentration of a similar, available standard to the isomer of interest (if it can be isolated). |
Problem 3: Low signal intensity or high background noise in the mass spectrometer.
| Possible Cause | Troubleshooting Step |
| Ion suppression from the sample matrix. | Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also help reduce matrix effects. |
| Suboptimal MS source parameters. | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows, to maximize the signal for your specific this compound isomers. |
| Incorrect precursor/product ion selection for MS/MS. | Perform a product ion scan of a this compound standard to identify the most intense and specific fragment ions for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. A common fragment ion for many ceramides is m/z 264.[9] |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound from a study using LC-ESI-MS/MS. Note that this data represents the total this compound and does not differentiate between isomers. The development of methods to quantify individual isomers is an ongoing area of research.
| Parameter | This compound | Reference |
| Linear Range | 2.8–357 ng | [7] |
| Limit of Detection (LOD) | 5-50 pg/ml | [7] |
| Limit of Quantification (LOQ) | 5-50 pg/ml | [7] |
This data is for illustrative purposes and may vary depending on the specific analytical method and instrumentation used.
Experimental Protocols
Detailed Methodology: Quantification of this compound by LC-ESI-MS/MS
This protocol is a general guideline for the quantification of this compound and can be adapted for isomer-specific analysis with the use of appropriate chromatographic columns and standards.
1. Sample Preparation (Lipid Extraction)
-
Homogenize tissue samples or cell pellets in a mixture of chloroform and methanol (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separating ceramides based on acyl chain length. For isomer separation, a chiral column would be necessary.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic ceramides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): For this compound, the protonated molecule [M+H]+ is typically m/z 538.5.
-
Product Ion (m/z): A characteristic fragment ion for ceramides is m/z 264.4, which corresponds to the sphingosine backbone.
-
Collision Energy: Optimize the collision energy to achieve the most intense and stable fragmentation of the precursor ion.
-
3. Quantification
-
Prepare a calibration curve using a this compound standard of known concentrations.
-
Spike all samples and standards with a known amount of an internal standard (e.g., C17-Ceramide or a stable isotope-labeled this compound) to correct for variations in sample preparation and instrument response.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: this compound Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for this compound Isomer Quantification.
References
- 1. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic C16-Ceramide
Welcome to the technical support center for synthetic C16-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of synthetic this compound?
A1: The most reliable and widely used method for determining the purity of synthetic this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1][2][3][4][5] This technique allows for the separation of this compound from other ceramide species and potential impurities, while the mass spectrometer confirms the identity and quantity of the compound.[2][3][4]
Q2: How should I properly store my synthetic this compound?
A2: Synthetic this compound should be stored as a lyophilized powder at -20°C for long-term stability.[6] For short-term storage, 4°C is acceptable.[6][7] It is crucial to prevent moisture contamination, which can significantly decrease the long-term stability of the solid peptide.[6][7] When using the product, allow the container to equilibrate to room temperature before opening to minimize moisture uptake.[6][7] If possible, re-seal the container under an atmosphere of dry nitrogen.[6][7]
Q3: My synthetic this compound is not dissolving in my aqueous cell culture medium. What should I do?
A3: this compound has poor solubility in aqueous solutions.[8] To overcome this, it is recommended to first dissolve the ceramide in an organic solvent such as ethanol or DMSO.[9] This stock solution can then be added to the cell culture medium.[8][9] It is important to note that the final concentration of the organic solvent in the medium should be kept low (typically ≤ 0.1% for ethanol) to avoid solvent-induced cytotoxicity.[9] Warming the ethanol to 37°C may aid in dissolution.[9] For cell-based assays, complexing the ceramide with bovine serum albumin (BSA) can also improve its solubility and delivery to cells.[8]
Q4: What are the expected molecular weight and mass spectrometry fragments for this compound?
A4: The molecular weight of this compound (N-palmitoylsphingosine) is approximately 537.9 g/mol . In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you can expect to see the protonated molecule [M+H]⁺ at m/z 538.7.[2] A common fragment ion observed in tandem mass spectrometry (MS/MS) corresponds to the loss of a water molecule, resulting in a fragment at m/z 520.7, and another significant fragment at m/z 264.3, which represents the sphingoid base.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Impure or degraded this compound | Verify the purity of your this compound using HPLC-MS/MS. Ensure proper storage conditions have been maintained. |
| Incomplete dissolution | Follow the recommended solubilization protocol. Visually inspect for any precipitate in your final solution. | |
| Low cell viability after treatment | Solvent toxicity | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is below the toxic threshold for your cell line. Run a solvent-only control. |
| Ceramide-induced apoptosis | This compound is a known inducer of apoptosis.[5][10] Titrate the concentration of this compound to find the optimal concentration for your experiment. | |
| Unexpected peaks in chromatogram | Presence of other ceramide species | Utilize a high-resolution HPLC column and an optimized gradient to separate different ceramide species.[1][11] |
| Contamination | Ensure all glassware and solvents are clean. Use high-purity solvents for all preparations. | |
| Poor signal in mass spectrometer | Suboptimal instrument settings | Optimize ESI source parameters (e.g., spray voltage, capillary temperature) and collision energy for this compound.[2] |
| Low concentration | Concentrate the sample or increase the injection volume if sensitivity is an issue. The limit of detection for LC-MS/MS methods can be in the femtomole range.[3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound purity. Specific parameters may need to be optimized for your instrument and column.
Materials:
-
Synthetic this compound
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
C17-Ceramide (as an internal standard)
-
C8 or C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard (C17-Ceramide) in ethanol or methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase or an appropriate organic solvent to a known concentration. Spike with the internal standard.
-
HPLC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% formic acid
-
Gradient: Start with a lower percentage of mobile phase B and gradually increase to elute the ceramide. A typical gradient might run from 50% B to 100% B over several minutes.[4]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion m/z 538.7 → Product ion m/z 264.3[3]
-
C17-Ceramide (Internal Standard): Precursor ion m/z 552.7 → Product ion m/z 264.3
-
-
-
Data Analysis: Quantify the this compound peak area relative to the internal standard and determine the purity based on the calibration curve.
Protocol 2: Solubilization of this compound for Cell Culture Experiments
Materials:
-
Synthetic this compound powder
-
Ethanol (100%, sterile)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare a stock solution of this compound in 100% ethanol at a high concentration (e.g., 10-20 mM). Gently warm to 37°C to aid dissolution.[9]
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in PBS or serum-free medium (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the BSA solution while vortexing to facilitate the formation of a ceramide-BSA complex. The final molar ratio of ceramide to BSA should be considered.
-
Incubate the mixture for at least 15-30 minutes at 37°C.
-
This this compound/BSA complex solution can then be added to your cell culture medium to achieve the desired final concentration. Remember to include a BSA-only control in your experiments.
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Pathway
Caption: this compound's role in the intrinsic apoptosis pathway.
Quality Control Workflow for Synthetic this compound
Caption: A logical workflow for the quality control of synthetic this compound.
This compound and Insulin Resistance Signaling
Caption: The inhibitory effect of this compound on insulin signaling.
References
- 1. rug.nl [rug.nl]
- 2. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. novoprolabs.com [novoprolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of C16-Ceramide Lipidomics: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis and interpretation of C16-Ceramide lipidomics data. This guide is designed to help you navigate experimental design, data acquisition, and biological interpretation to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Instrumentation & Analysis
Q1: What is the recommended method for quantifying this compound?
A1: The gold standard for ceramide analysis, including this compound, is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, which is crucial given the typically low abundance of ceramides in complex biological samples.[1] LC-MS/MS allows for the separation of different ceramide species based on their hydrophobic properties before detection and quantification by tandem mass spectrometry.[1]
Q2: What are the main challenges in this compound analysis?
A2: Researchers often face several challenges:
-
Low Abundance: Ceramides are present in low concentrations within complex lipid mixtures, making detection difficult.[1]
-
Sample Preparation: Efficiently extracting ceramides from biological matrices while preventing degradation is a critical and challenging step.[1]
-
Isobaric Overlap: Distinguishing between different ceramide species that have the same mass (isobars) requires high-resolution mass spectrometry and careful data analysis.[2][3][4][5]
-
Quantification: Accurate quantification can be complicated by the non-uniform ionization efficiency of different ceramide species.[1]
Experimental Design & Protocols
Q3: Can you provide a general protocol for this compound extraction from plasma?
A3: A common method is a modified Bligh and Dyer extraction. Below is a summarized protocol based on established methods.[6][7]
| Step | Procedure |
| 1. Internal Standard | Add a known amount of an internal standard, such as C12:0 or C17:0 ceramide, to the plasma sample.[6][7] |
| 2. Extraction | Add an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample and vortex at 4°C.[7] |
| 3. Phase Separation | Induce phase separation by adding chloroform and water. Centrifuge to separate the organic (lower) and aqueous (upper) phases. |
| 4. Collection | Carefully collect the lower organic phase containing the lipids. |
| 5. Drying | Dry the collected organic phase under a stream of nitrogen.[6] |
| 6. Reconstitution | Resuspend the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[6] |
Experimental Workflow for this compound Quantification
Data Interpretation & Troubleshooting
Q4: How should I normalize my lipidomics data?
A4: Data normalization is crucial to correct for variations in sample concentration and instrument sensitivity.[8] Common methods include:
-
Internal Standards: Spiking samples with a known concentration of a non-endogenous lipid (e.g., C17:0-Ceramide) is a widely used method to correct for extraction efficiency and instrument response.[9]
-
Total Lipid Signal: Normalizing to the total sum of the lipid signals in each sample.[10]
-
Housekeeping Lipids: Using a set of lipids that are assumed to be stable across all samples.
-
Sample Amount: Normalizing to the initial amount of material used, such as protein concentration or cell number. However, this can be insufficient for cell lines with different morphologies.[10][11]
Q5: My data shows high variability between replicates. What could be the cause?
A5: High variability can stem from several sources:
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of the extraction protocol for all samples.
-
Instrument Instability: Monitor the instrument's performance by running quality control (QC) samples throughout the analytical run. Deviations of more than 20% from the median internal standard value may indicate an issue.[6]
-
Batch Effects: If samples are analyzed in different batches, systematic variations can be introduced.[8] Consider using batch correction algorithms during data analysis.
Q6: I am having trouble identifying this compound due to co-eluting species. How can I improve this?
A6: Co-elution of isobaric or closely related lipid species is a common problem.[2] To improve resolution:
-
Optimize Chromatography: Adjust the liquid chromatography gradient (e.g., extend the run time) to better separate the lipids.[2]
-
High-Resolution Mass Spectrometry: Use a mass spectrometer with high resolving power to differentiate between ions with very similar mass-to-charge ratios.[5]
-
Tandem MS (MS/MS): Utilize MS/MS fragmentation to confirm the identity of this compound based on its specific product ions.
This compound Signaling Pathways
This compound is a bioactive lipid involved in numerous cellular signaling pathways, often with pro-apoptotic and pro-inflammatory roles.[12][13] Understanding these pathways is key to interpreting the biological significance of changes in this compound levels.
Key Signaling Roles of this compound:
-
Apoptosis: Elevated levels of this compound can induce programmed cell death.[12]
-
Inflammation: It is involved in inflammatory responses.[12]
-
Insulin Resistance: this compound has been shown to antagonize insulin receptor signaling, contributing to insulin resistance.[14] A high-fat diet can selectively increase the expression of Ceramide Synthase 6 (CerS6), the enzyme responsible for C16:0-ceramide synthesis.[14]
-
mTOR Signaling: this compound can regulate the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[15]
Simplified this compound Metabolism and Signaling
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No/Low this compound Signal | 1. Inefficient lipid extraction. 2. Degradation of the analyte. 3. Incorrect MS parameters. | 1. Optimize the extraction protocol; ensure correct solvent ratios and temperatures. 2. Keep samples on ice or at 4°C during preparation.[7] 3. Verify MS parameters (precursor/product ions, collision energy) using a this compound standard. |
| Poor Peak Shape | 1. Column overload. 2. Incompatible reconstitution solvent. 3. Column degradation. | 1. Dilute the sample extract. 2. Ensure the reconstitution solvent is compatible with the initial mobile phase. 3. Replace the LC column. |
| Inaccurate Quantification | 1. Poor linearity of the standard curve. 2. Incorrect internal standard concentration. 3. Matrix effects suppressing ion signal. | 1. Prepare fresh standards and ensure the curve covers the expected sample concentration range. 2. Verify the concentration and spiking volume of the internal standard. 3. Evaluate matrix effects by performing a standard addition experiment. |
| Misidentification of Peaks | 1. Co-eluting isobaric species. 2. Incorrect peak integration. | 1. Use high-resolution MS and MS/MS fragmentation to confirm identity.[2][5] 2. Manually review peak integration to ensure the correct peak is being quantified. |
For further assistance, please consult the references provided or contact your instrument manufacturer's technical support.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide measurements [bio-protocol.org]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
C16-Ceramide vs. C18-Ceramide: A Comparative Guide to Their Roles in Apoptosis Induction
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including cell cycle arrest, differentiation, senescence, and apoptosis.[1][2] Composed of a sphingosine backbone N-acylated with a fatty acid, the biological function of a ceramide molecule is intricately linked to the length of its fatty acyl chain.[2][3] Among the various ceramide species, C16-Ceramide (N-palmitoylsphingosine) and C18-Ceramide (N-stearoylsphingosine) are two of the most abundant in mammalian cells and have been subjects of intense research.[4][5] While both are generally considered pro-apoptotic, emerging evidence reveals that they can have distinct, and sometimes opposing, roles depending on the cellular context.[1][6]
This guide provides an objective comparison of this compound and C18-Ceramide in inducing apoptosis, summarizing key experimental findings, outlining signaling pathways, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy in Apoptosis Induction
The pro-apoptotic efficacy of C16- and C18-ceramides is highly context-dependent, varying significantly across different cell types and cancer models. While this compound is frequently cited as a potent inducer of apoptosis through mitochondrial and ER stress pathways, C18-Ceramide has been shown to have both pro-apoptotic and, in some contexts, pro-survival roles.[6][7][8][9] The balance between these and other ceramide species, regulated by a family of six ceramide synthases (CerS), often determines the ultimate fate of the cell.[10]
| Feature | This compound | C18-Ceramide | Cell Type / Context |
| Primary Role | Generally Pro-Apoptotic[3][5][7] | Pro-Apoptotic, but can be Pro-Survival[1][6][9] | Varies; e.g., HNSCC, leukemia[6][9] |
| Mitochondrial Pathway | Induces mitochondrial outer membrane permeabilization by forming channels[10] | Less directly implicated in channel formation; may act via PP2A activation and Bcl-2 dephosphorylation[4][11] | General mechanism |
| ER Stress | Induces ER stress by disrupting Ca2+ homeostasis[4][12] | Also induces ER stress[4] | Hepatocytes, Macrophages, ACC cells[4][7][12] |
| Cancer Models | Pro-apoptotic in macrophages, prostate cancer, and neutrophils[7][13][14] | Pro-apoptotic in head and neck squamous cell carcinoma (HNSCC) and chronic myeloid leukemia (CML)[6][9][15] | Specific cancer cell lines |
| Opposing Role | Can have pro-survival roles in some breast cancers and HNSCC[8][9] | Low levels in HNSCC are associated with tumor progression, suggesting a pro-apoptotic role for C18[6] | HNSCC |
Signaling Pathways
C16 and C18-ceramides trigger apoptosis through overlapping and distinct signaling cascades. Key pathways include the intrinsic (mitochondrial), extrinsic, and endoplasmic reticulum (ER) stress pathways.
This compound Induced Apoptotic Pathways
This compound is a potent activator of the intrinsic apoptotic pathway. A primary mechanism involves its ability to self-assemble and form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[10] This release initiates the caspase cascade. Additionally, this compound accumulation is a key factor in ER stress-mediated apoptosis, activating the Unfolded Protein Response (UPR) and subsequent cell death programs.[7]
Caption: this compound signaling in apoptosis.
C18-Ceramide Induced Apoptotic Pathways
C18-Ceramide, often synthesized by CerS1, also promotes apoptosis, but its mechanisms can be more nuanced. In some models, C18-Ceramide activates apoptosis by inhibiting protein phosphatase 2A (PP2A) inhibitor SET, leading to PP2A activation, dephosphorylation of anti-apoptotic proteins like Bcl-2, and subsequent apoptosis.[11] C18-Ceramide is also a known activator of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which can phosphorylate and regulate various members of the Bcl-2 family to promote cell death.[16][17][18][19]
Caption: C18-Ceramide signaling in apoptosis.
Summary of Experimental Data
Quantitative data from various studies highlight the differential effects of C16 and C18-ceramides. The following table summarizes representative findings.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| Macrophages (Atgl-/-) | Endogenous accumulation | C16:0 Ceramide Levels | Increased levels correlated with mitochondrial-mediated apoptosis. | [7] |
| Neutrophils | Spontaneous Apoptosis | Endogenous Ceramide Levels | Substantial increase in C16 and C24-ceramides preceded apoptosis. | [14] |
| HNSCC | Overexpression of CerS1 vs CerS6 | Tumor Growth | Overexpression of CerS1 (produces C18-Cer) suppressed tumor growth, while CerS6 (produces C16-Cer) promoted it. | [6] |
| K562 (CML) | Imatinib treatment | C18-Ceramide Synthesis | Imatinib induced C18-ceramide synthesis via CerS1, promoting apoptosis. | [9][15] |
| LNCaP (Prostate Cancer) | Androgen ablation + NOE (ceramidase inhibitor) | Intracellular Ceramide & Apoptosis | Enhanced intracellular ceramide levels correlated with an increase in apoptotic cells. | [13] |
Experimental Protocols
Standard methodologies are crucial for accurately assessing and comparing the apoptotic effects of C16 and C18-ceramides.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating ceramide-induced apoptosis.
Caption: Workflow for comparing ceramide effects.
Cell Viability Assay (CCK-8)
-
Principle: Measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product, which is directly proportional to the number of living cells.
-
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Cell culture medium
-
This compound, C18-Ceramide (and vehicle control, e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, C18-Ceramide, or vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[20]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[21][22]
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, C18-Ceramide, or vehicle control.
-
Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[20]
-
Caspase Activity Assay
-
Principle: Measures the activity of key executioner caspases (e.g., Caspase-3, -8, -9) using a fluorogenic or colorimetric substrate. The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which can be quantified.[23][24]
-
Materials:
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Cell lysis buffer
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed and treat cells in a white-walled 96-well plate as described for the viability assay.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the Caspase-Glo® reagent to each well.
-
Mix contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence (for fluorogenic) or absorbance (for colorimetric) using a plate reader.[20]
-
Western Blot Analysis
-
Principle: Detects specific apoptosis-related proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies (e.g., against cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).[20][21]
-
Materials:
-
Cell culture dishes
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells grown in dishes with C16- or C18-Ceramide.
-
Lyse cells in ice-cold RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate.
-
Visualize protein bands using an imaging system.[20]
-
Conclusion
The acyl chain length is a critical determinant of a ceramide's function in apoptosis. This compound and C18-Ceramide, while both capable of inducing cell death, employ distinct and overlapping mechanisms. This compound is strongly associated with direct mitochondrial permeabilization and ER stress, whereas C18-Ceramide often acts through pathways involving PP2A and JNK activation.[4][10][11] The ultimate cellular response is often dictated by the specific cell type, the expression profile of ceramide synthases, and the balance between different ceramide species. For researchers in oncology and drug development, understanding these nuances is paramount for designing targeted therapies that can effectively manipulate ceramide metabolism to promote cancer cell death. Future investigations should continue to dissect the context-dependent roles of these lipids and their downstream effectors to fully harness their therapeutic potential.
References
- 1. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chain length-specific properties of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy[v1] | Preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Requirement for ceramide-initiated SAPK/JNK signalling in stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. besjournal.com [besjournal.com]
- 22. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unraveling the Dichotomy: A Comparative Analysis of C16-Ceramide and C24-Ceramide Effects
A deep dive into the contrasting biological roles of C16-Ceramide and C24-Ceramide, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data and detailed protocols. Understanding the distinct functions of these two ceramide species is crucial for advancing research in areas such as cancer, neurodegenerative diseases, and inflammatory disorders.
Ceramides, a class of bioactive sphingolipids, are pivotal signaling molecules involved in a myriad of cellular processes. The specific biological outcome of ceramide signaling is intricately linked to the length of its fatty acid chain. Among the most studied are this compound (palmitoyl-ceramide) and C24-Ceramide (lignoceryl-ceramide), which often exhibit divergent and even opposing effects on cell fate. This guide elucidates these differences through a detailed comparison of their roles in apoptosis, autophagy, and inflammation, supplemented with experimental methodologies and signaling pathway visualizations.
Comparative Analysis of Cellular Effects
The functional dichotomy of this compound and C24-Ceramide is evident across various cellular contexts. While this compound is frequently associated with pro-apoptotic and pro-inflammatory signaling, C24-Ceramide often plays a protective role and, in some instances, can promote cell proliferation.
| Cellular Process | This compound Effect | C24-Ceramide Effect | Key Findings |
| Apoptosis | Generally pro-apoptotic.[1][2] | Can be anti-apoptotic or have context-dependent effects.[3] | This compound can induce apoptosis by forming channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[4] In contrast, very long-chain ceramides like C24 can interfere with this channel formation, thereby inhibiting apoptosis.[4] A shift in the cellular balance from C24 to C16 sphingolipids has been shown to increase susceptibility to apoptosis.[3] In neutrophils, the de novo generation of both C16 and C24 ceramides contributes to spontaneous apoptosis through caspase activation.[1][2] |
| Autophagy | Induces autophagy that can be either protective or lethal. | Can induce protective autophagy.[5] | This compound can trigger autophagy, and its role as a pro-survival or pro-death signal is context-dependent.[6] In some cancer cells, this compound-induced autophagy can lead to cell death. Dihydroceramides (precursors to ceramides) with C16, C24:0, and C24:1 acyl chains have been shown to induce protective autophagy in colorectal cancer cells.[6] |
| Inflammation | Generally pro-inflammatory.[7] | Can have anti-inflammatory or context-dependent effects. | This compound is a potent inducer of inflammatory cytokines.[7] The ratio of C16 to C24-ceramide at the plasma membrane of neutrophils can regulate their migration and activation, with higher C16 levels reducing the inflammatory response in a specific context.[8] |
| Cancer | Can be pro-proliferative or pro-apoptotic depending on the cancer type.[9][10] | Can be pro-proliferative.[11][12] | In head and neck squamous cell carcinoma, this compound can promote tumor growth, whereas in other cancers, it induces apoptosis.[10] C24-Ceramide has been shown to drive gallbladder cancer progression by activating mTOR signaling.[11][12] |
| Membrane Biophysics | Increases membrane order and promotes the formation of gel/fluid phase separation.[7] | Enhances membrane order and rigidity.[7] | Saturated ceramides like C16 have a more significant impact on the fluidity of the membrane compared to their unsaturated counterparts.[7] Very-long-chain ceramides, including C24, contribute to the stability of membranes like the myelin sheath.[7] |
Key Signaling Pathways
The distinct effects of this compound and C24-Ceramide are mediated by their differential engagement with various signaling pathways. Below are graphical representations of some of the key pathways influenced by these ceramides.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used to study the effects of ceramides are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and C24-Ceramide on the viability of cultured cells.
Materials:
-
Cells of interest
-
This compound and C24-Ceramide (stock solutions in a suitable solvent like DMSO or ethanol)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Ceramide Treatment: Prepare serial dilutions of this compound and C24-Ceramide in complete culture medium. Remove the old medium from the wells and add 100 µL of the ceramide-containing medium or control medium (with solvent only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and C24-Ceramide using flow cytometry.[13][14][15]
Materials:
-
Cells treated with this compound, C24-Ceramide, or control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantification of this compound and C24-Ceramide by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of specific ceramide species from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18][19][20]
Materials:
-
Cell pellets.
-
Internal standards (e.g., C17-Ceramide).
-
Solvents for extraction (e.g., chloroform, methanol).
-
LC-MS/MS system with an appropriate column (e.g., C18).
Workflow:
Procedure:
-
Sample Preparation: Homogenize cell pellets in an appropriate buffer. Add a known amount of internal standard.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. This typically involves a two-phase system of chloroform, methanol, and water to separate lipids from other cellular components.
-
Phase Separation: Centrifuge the mixture to separate the phases and collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic method to separate the different ceramide species. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and C24-Ceramide based on their specific precursor and product ion transitions.
-
Quantification: Generate a standard curve using known concentrations of this compound and C24-Ceramide. Quantify the amount of each ceramide in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
This guide provides a foundational understanding of the differential effects of this compound and C24-Ceramide. The provided data and protocols serve as a valuable resource for researchers investigating the complex roles of these lipids in health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting ceramide metabolism.
References
- 1. De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A shift in sphingolipid composition from C24 to C16 increases susceptibility to apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions [mdpi.com]
- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C24-Ceramide Drives Gallbladder Cancer Progression Through Directly Targeting Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma to Facilitate Mammalian Target of Rapamycin Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. 2.5. Annexin V detection of apoptosis [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unraveling the Dichotomy of C16-Ceramide: A Comparative Analysis Across Disease Models
A deep dive into the multifaceted role of C16-Ceramide reveals its contrasting involvement in the pathophysiology of neurodegenerative, cancerous, and metabolic diseases. This guide provides a comparative analysis of this compound's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in navigating its complex signaling landscape.
This compound, a bioactive sphingolipid, has emerged as a critical signaling molecule implicated in a diverse array of cellular processes, including apoptosis, inflammation, and cellular stress responses. Its role, however, is not uniform and appears to be highly context-dependent, varying significantly across different disease models. This comparison guide synthesizes findings from studies on its involvement in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, human colon adenocarcinoma cells, and a model of triacylglycerol-induced macrophage apoptosis to provide a clearer understanding of its divergent functions.
Quantitative Insights into this compound's Role
The varying impact of this compound across different pathologies is underscored by the quantitative changes observed in its levels and its effects on cell viability and apoptosis. The following table summarizes key quantitative findings from representative studies.
| Disease Model | Cell/Tissue Type | Key Quantitative Finding | Effect of Increased this compound | Reference |
| Multiple Sclerosis (EAE Model) | Mouse Spinal Cord | Neuronal-specific deletion of CerS5/6 (this compound synthases) leads to a milder course of EAE. | Exacerbates neuroinflammation and mitochondrial dysfunction. | [1][2] |
| Colon Adenocarcinoma | HCT116 Cells | Treatment with 20 µM this compound for 24 hours induces a significant decrease in cell viability. | Induces apoptosis via a Btf-dependent pathway. | [3][4][5] |
| Metabolic Dysfunction | ATGL-/- Macrophages | C16:0 ceramide concentrations were significantly increased in Atgl-/- and VLDL-loaded wild-type macrophages. | Triggers mitochondrial-mediated apoptosis. | [6][7][8][9] |
Deciphering the Signaling Pathways
The contradictory roles of this compound can be attributed to its engagement in distinct signaling cascades that are specific to the cellular context and the nature of the pathological stress.
In the context of neuroinflammation associated with multiple sclerosis, elevated this compound, often driven by a diet rich in saturated fats, contributes to mitochondrial dysfunction and exacerbates disease severity.[1][2] Deletion of the enzymes responsible for this compound synthesis has been shown to be neuroprotective in the EAE animal model.[1][2]
Conversely, in colon adenocarcinoma cells, exogenous this compound acts as a pro-apoptotic agent. It triggers a signaling cascade that involves the death-promoting factor Btf, leading to the regulation of key apoptosis-related proteins like Mdm2, p53, and BAX, ultimately culminating in programmed cell death.[3][4][5]
In the metabolic context of lipid-overloaded macrophages, an accumulation of intracellular triacylglycerol triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This, in turn, leads to an increase in this compound levels, which is a critical mediator of mitochondrial dysfunction and subsequent apoptosis.[6][7][8][9]
Detailed Experimental Protocols
Reproducibility and comparability of findings heavily rely on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the analysis of this compound's functions.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific measurement of different ceramide species in biological samples.[10][11]
-
Lipid Extraction:
-
Homogenize tissue samples or lyse cells in a suitable buffer.
-
Perform a Bligh and Dyer extraction using a chloroform:methanol:water (or similar solvent system) mixture to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).
-
Add an internal standard (e.g., a non-naturally occurring ceramide species like C17-Ceramide) for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column.
-
Separate the different ceramide species based on their hydrophobicity using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set the mass spectrometer to detect the specific precursor and product ion transitions for this compound and the internal standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Assessment of Apoptosis by PARP Cleavage via Western Blot
Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.[12][13][14]
-
Protein Extraction:
-
Treat cells with the experimental compound (e.g., this compound) or stimulus.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
The presence of the 89 kDa fragment indicates apoptosis.
-
Measurement of Mitochondrial Membrane Potential using JC-1 Staining and Flow Cytometry
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (monomers in the cytoplasm of apoptotic cells) upon membrane depolarization.[15][16][17][18]
-
Cell Preparation and Staining:
-
Culture cells and treat them with the desired stimulus.
-
Harvest the cells and resuspend them in a suitable buffer or media.
-
Add the JC-1 staining solution to the cell suspension and incubate at 37°C in the dark for 15-30 minutes.
-
(Optional) Wash the cells to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the green fluorescence in the FITC channel (e.g., 530/30 nm) and the red fluorescence in the PE or PerCP channel (e.g., 585/42 nm).
-
Analyze the data by gating on the cell population and observing the shift from red to green fluorescence, which indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
-
Conclusion
The cross-validation of this compound findings across these distinct disease models highlights its remarkable functional plasticity. While it acts as a detrimental factor in the context of neuroinflammation and metabolic lipotoxicity by promoting mitochondrial dysfunction and cell death, it can also function as a pro-apoptotic, potentially therapeutic, agent in certain cancers. This dichotomy underscores the critical importance of understanding the specific cellular context and the intricate signaling networks that govern the biological outcomes of this compound accumulation. For researchers and drug development professionals, this comparative analysis emphasizes the need for a nuanced approach when targeting ceramide metabolism for therapeutic intervention, as the desired outcome—inhibition or induction of its signaling—will be highly dependent on the specific disease being addressed.
References
- 1. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The proapoptotic this compound-dependent pathway requires the death-promoting factor Btf in colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 9. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validating C16-Ceramide's Role in Mitochondrial Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C16-Ceramide's role in inducing mitochondrial dysfunction against other established alternatives. Experimental data is presented to support the validation of this compound as a tool in mitochondrial research and as a potential target in drug development.
This compound: A Key Player in Mitochondrial-Mediated Apoptosis
This compound, a saturated long-chain ceramide, has emerged as a significant bioactive lipid that directly instigates mitochondrial dysfunction, a critical event in the intrinsic pathway of apoptosis. Its primary mechanisms of action at the mitochondrial level include the formation of protein-permeable channels in the outer mitochondrial membrane (OMM) and the inhibition of the electron transport chain. These actions lead to the release of pro-apoptotic factors, disruption of cellular energy homeostasis, and ultimately, programmed cell death.
Comparison with Alternative Inducers of Mitochondrial Dysfunction
To validate the specific role of this compound, its effects are compared with two well-characterized agents known to induce mitochondrial dysfunction through distinct mechanisms: Rotenone, a Complex I inhibitor, and Carbonyl Cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), a mitochondrial uncoupler.
Data Presentation: Quantitative Comparison of Mitochondrial Dysfunction Inducers
| Parameter | This compound | Rotenone | FCCP |
| Primary Mechanism | Forms channels in the OMM; Inhibits Complex IV of the electron transport chain.[1][2][3] | Inhibits Complex I of the electron transport chain.[4] | Acts as a protonophore, dissipating the mitochondrial membrane potential.[5][6][7][8] |
| Effect on Oxygen Consumption Rate (OCR) | Decreases ATP-linked and maximal respiration. | Potently inhibits basal and ATP-linked respiration.[9] | Initially increases basal respiration (uncoupling), then collapses the proton gradient, inhibiting ATP-linked respiration.[5][8] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Induces depolarization, particularly at higher concentrations.[10][11] | Causes hyperpolarization at low concentrations, followed by depolarization at higher, toxic concentrations.[12] | Directly and rapidly dissipates the proton gradient, causing significant depolarization.[5][8] |
| Induction of Reactive Oxygen Species (ROS) | Increases mitochondrial ROS production.[1][10][11] | A well-established inducer of mitochondrial ROS, primarily from Complex I.[13] | Can increase ROS production at low, uncoupling concentrations.[7] |
| Cytochrome c Release | Directly induces the release of cytochrome c through channel formation.[14][15][16] | Indirectly induces cytochrome c release as a downstream consequence of mitochondrial damage and apoptosis induction. | Can induce cytochrome c release, often associated with prolonged depolarization and mitochondrial swelling. |
| Effective Concentration Range | 10-50 µM for in vitro studies on isolated mitochondria or cultured cells.[17] | Nanomolar to low micromolar range (e.g., 10-100 nM) for inhibiting Complex I in cultured cells.[9][18] | Nanomolar to low micromolar range (e.g., 100 nM - 1 µM) for uncoupling in cultured cells.[5][6][7][8] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the central role of this compound in the intrinsic apoptotic pathway, highlighting its interaction with the Bcl-2 family of proteins at the mitochondrion.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow: Assessing Mitochondrial Outer Membrane Permeabilization (MOMP)
This workflow outlines the key steps to determine if a compound, such as this compound, induces MOMP by measuring the release of cytochrome c from isolated mitochondria.
References
- 1. Ablation of Ceramide Synthase 2 Causes Chronic Oxidative Stress Due to Disruption of the Mitochondrial Respiratory Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of ceramide synthase 2 causes chronic oxidative stress due to disruption of the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide-induced formation of ROS and ATP depletion trigger necrosis in lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Lipids C2- and this compound Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide induces cytochrome c release from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of C16-Ceramide and Other Bioactive Lipids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C16-Ceramide against other key bioactive lipids, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced roles of these molecules in critical cellular processes.
Introduction to this compound and Other Bioactive Lipids
This compound is a saturated long-chain ceramide that plays a pivotal role as a bioactive lipid in a variety of cellular signaling pathways.[1] It is a central molecule in the sphingolipid metabolic pathway and is increasingly recognized for its involvement in processes such as apoptosis, cell cycle arrest, and inflammation.[2] The biological effects of ceramides are often dependent on the length of their acyl chain, with this compound being one of the most studied species.
This guide compares this compound with other significant bioactive lipids, including:
-
Other Ceramides (e.g., C24-Ceramide): To highlight the functional differences based on acyl chain length.
-
Sphingosine-1-Phosphate (S1P): A metabolic derivative of ceramide with often opposing biological effects, forming the basis of the "sphingolipid rheostat" model of cell fate.[3]
-
Diacylglycerol (DAG): A key second messenger in its own right, often compared to ceramide due to its role in activating protein kinase C (PKC) isoforms.
Comparative Data on Biological Activities
The following tables summarize the quantitative effects of this compound and other bioactive lipids on key cellular processes.
Induction of Apoptosis
| Bioactive Lipid | Cell Type | Concentration | Effect on Apoptosis | Citation |
| This compound | Neutrophils | Not specified | Increased apoptosis | [4] |
| Macrophages | Not specified | Induces mitochondrial apoptosis | [1] | |
| C24-Ceramide | Neutrophils | Not specified | Increased apoptosis (less potent than C16) | [5] |
| Sphingosine-1-Phosphate (S1P) | Hepatocytes | Not specified | Inhibits TNF-α-induced apoptosis | [3] |
Regulation of the mTOR Signaling Pathway
| Bioactive Lipid | Cell Type | Concentration | Effect on mTOR Signaling | Citation |
| This compound | MCF-7 breast cancer cells | 10 pM - 100 nM | Dose-dependently reduced mTOR phosphorylation | [6][7] |
| Sphingosine-1-Phosphate (S1P) | MCF-7 breast cancer cells | 100 pM - 1 µM | Dose-dependently increased mTOR phosphorylation | [6][7] |
Activation of Protein Kinase C (PKC)
| Bioactive Lipid | PKC Isoform | Effect on Activation | Citation |
| This compound (via C6-Ceramide) | PKCζ | Recruits and activates PKCζ | [8] |
| Diacylglycerol (DAG) | Conventional and Novel PKCs | Activates various PKC isoforms | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other bioactive lipids.
References
- 1. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles for this compound and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating C16-Ceramide-Protein Interactions: A Comparison of Pull-Down Assays and Alternative Methods
For researchers, scientists, and drug development professionals, identifying the specific protein binding partners of bioactive lipids like C16-Ceramide is crucial for understanding cellular signaling pathways and developing targeted therapeutics. this compound, a key sphingolipid, is implicated in a variety of cellular processes including apoptosis, inflammation, and autophagy.[1] Validating its direct interactions with proteins is a critical step in elucidating its mechanism of action.
This guide provides an objective comparison of the widely used pull-down assay with other common techniques for validating this compound-protein interactions. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The Pull-Down Assay: A Classic Approach for Capturing Binding Partners
The pull-down assay is an in vitro affinity purification technique used to isolate proteins that bind to a specific "bait" molecule.[2][3][4] In the context of lipid-protein interactions, a modified form of this compound is immobilized on a solid support (beads) and used to "pull down" its binding partners from a cell lysate.[5]
Principle of the this compound Pull-Down Assay
The core principle involves using a this compound molecule that has been chemically modified with a tag, such as biotin or an azide group, allowing it to be coupled to an affinity resin (e.g., streptavidin-agarose or DBCO-agarose).[1] This "baited" resin is then incubated with a cell lysate containing a complex mixture of proteins. Proteins that specifically bind to this compound will be captured by the beads. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified, typically by Western blotting or mass spectrometry.[3][6]
Experimental Protocol: Azide-Tagged this compound Pull-Down
This protocol is adapted from a study identifying this compound-binding proteins.[1]
-
Preparation of this compound Beads:
-
Synthesize or obtain an azide-tagged this compound (e.g., ωN3C16Cer).
-
Couple the tagged ceramide to dibenzocyclooctyne (DBCO)-activated agarose beads via copper-free click chemistry. This creates the "bait" resin.
-
Prepare a control resin using beads alone or beads coupled with a non-binding lipid to account for non-specific interactions.[5]
-
-
Cell Lysate Preparation:
-
Harvest cells of interest (e.g., Neuro2a cells) and prepare a cell lysate using a lysis buffer containing a non-ionic detergent (like Triton X-100 or Igepal) to solubilize proteins without disrupting lipid-protein interactions.[5] Avoid ionic detergents like SDS.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate.
-
-
Binding/Pull-Down:
-
Incubate the this compound beads (and control beads) with the cell lysate (e.g., 1-2 mg of total protein) for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
For competition assays, pre-incubate the lysate with an excess of free, untagged this compound before adding the beads. This helps to confirm the specificity of the interactions.[1]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times (e.g., 3-5 times) with wash buffer (typically the lysis buffer with a lower detergent concentration) to remove proteins that are not specifically bound to the this compound.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by:
-
Western Blot: To confirm the presence of a specific, hypothesized binding partner using an antibody.
-
Mass Spectrometry: To identify the entire cohort of proteins that were pulled down, revealing novel interaction partners.
-
-
Comparison with Alternative Validation Methods
While the pull-down assay is a powerful tool, it is primarily a qualitative or semi-quantitative method. For a comprehensive understanding, it is often necessary to employ orthogonal techniques to confirm and quantify the interaction. Below is a comparison of pull-down assays with other common methods.
| Method | Principle | Throughput | Data Type | Strengths | Limitations |
| Pull-Down Assay | Affinity capture of proteins from a lysate using immobilized this compound.[3][7] | Low to Medium | Qualitative / Semi-Quantitative | Good for discovering novel interactors; relatively simple setup.[3] | In vitro (may miss cellular context); risk of non-specific binding; tag on lipid might interfere with interaction.[5] |
| Lipid-Protein Overlay Assay | This compound is spotted onto a membrane, which is then incubated with a purified protein or lysate. Bound protein is detected by antibodies.[8][9] | High | Qualitative | Simple, fast, and cost-effective for screening multiple lipids at once.[9] | Prone to false positives; lipids are not in a natural bilayer context.[8] |
| Liposome Co-sedimentation | A protein of interest is incubated with liposomes (vesicles) containing this compound. If the protein binds, it will pellet with the liposomes during ultracentrifugation.[10] | Low | Semi-Quantitative | Assesses binding to lipids in a more native-like bilayer environment.[10] | Can be affected by protein aggregation; requires larger amounts of material.[10] |
| Photoaffinity Labeling | A photoactivatable and clickable this compound analog is used. Upon UV exposure, it covalently cross-links to nearby proteins, which are then identified.[11] | Medium | Qualitative | Captures transient and weak interactions in a more physiological context (e.g., within cell membranes). | Requires synthesis of specialized lipid probes; UV cross-linking can be inefficient. |
| Surface Plasmon Resonance (SPR) | This compound is incorporated into a lipid monolayer on a sensor chip. The binding of a purified protein is measured in real-time, providing kinetic data.[12] | Low | Quantitative (Kd, Kon, Koff) | Gold standard for quantifying binding affinity and kinetics.[12] | Requires purified protein and specialized equipment; lipids are on an artificial surface. |
Quantitative Data on this compound Interactions
Quantitative methods are essential for determining the strength of a lipid-protein interaction. The dissociation constant (Kd) is a common metric, with a lower Kd value indicating a stronger binding affinity.
| Protein | Interaction with this compound | Method Used | Reported Kd | Reference |
| p53 | Direct binding to the DNA-binding domain, leading to p53 stabilization and activation. | Not specified, likely biophysical assay | ~60 nM | [13][14] |
| BCL-XL | Specific binding demonstrated. | Thermal shift assay | Not reported | [1] |
| Galectin-1 (Gal-1) | Validated as a this compound binding protein. | Thermal shift assay | Not reported | [1] |
| StarD7 | Binds this compound in a common binding site for phosphatidylcholine. | Photoaffinity Labeling | Not reported | [11] |
This compound in Cellular Signaling
Identifying the binding partners of this compound is the first step toward placing it within a broader signaling network. For example, this compound is known to play a pro-apoptotic role.[1] One mechanism involves its direct interaction with the tumor suppressor protein p53.[13][14] This binding stabilizes p53 and disrupts its interaction with the E3 ligase MDM2, preventing p53 degradation and leading to the activation of downstream apoptotic targets.[14]
Conclusion
Validating the interaction between this compound and its protein partners requires a thoughtful, multi-faceted approach. The pull-down assay serves as an excellent initial tool for discovery, allowing for the identification of both known and novel binding proteins from a complex mixture. However, due to its in vitro nature and the potential for non-specific binding, it is crucial to validate these findings with orthogonal methods.
-
Discovery: Use a this compound pull-down assay coupled with mass spectrometry to generate a list of potential interactors.
-
Confirmation: Confirm high-priority candidates using a secondary method, such as a lipid-protein overlay assay or a liposome co-sedimentation assay.
-
Quantification: For key interactions, employ a quantitative technique like Surface Plasmon Resonance to determine the binding affinity (Kd), providing a measure of the interaction's strength.
By combining these methodologies, researchers can confidently identify and characterize the this compound interactome, paving the way for a deeper understanding of its role in health and disease.
References
- 1. Azide-tagged sphingolipids for the proteome-wide identification of this compound-binding proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. google.com [google.com]
- 3. Pull-Down Assays - Creative BioMart [creativebiomart.net]
- 4. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 6. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 7. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C16-Ceramide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of C16-Ceramide is crucial for maintaining laboratory safety and environmental compliance. As a hazardous chemical, it necessitates a disposal protocol that mitigates risks to personnel and prevents environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, adherence to strict safety protocols during handling and disposal is mandatory.
Key Safety Information Summary
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation (Category 2)[2] | Wear protective gloves and clothing to prevent skin exposure. | IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Irritation (Category 2)[2] | Wear eye and face protection (e.g., safety goggles conforming to EN166 or NIOSH standards)[3]. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[2] | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the process from the point of waste generation to its final removal from the laboratory.
Step 1: Segregation and Containment
-
Segregate Waste: Immediately separate this compound waste from other laboratory waste streams, such as regular trash, sharps, and aqueous waste[4]. This includes contaminated personal protective equipment (PPE), labware (e.g., pipette tips, tubes), and any unused or expired product.
-
Use Appropriate Containers: Place all solid this compound waste into a suitable, leak-proof, and closed container[1][4]. The container must be chemically compatible with the waste and have a secure screw-top cap to prevent spills and leakage[5]. For liquid waste containing this compound (e.g., in solvent), use a sturdy, chemically resistant container[6].
Step 2: Labeling of Hazardous Waste
-
Affix a Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste"[5].
-
Identify Contents: The label must explicitly state the full chemical name, "this compound" or "N-Palmitoyl-D-erythro-sphingosine"[1][5]. Avoid using abbreviations or chemical formulas. If it is a mixture, list all components and their approximate percentages[5].
-
Indicate Hazards: Specify the associated hazards, such as "Irritant" or "Toxic"[5].
-
Date the Container: Record the date when the container becomes full. A full container must be removed from the satellite accumulation area within three days[5].
Step 3: Storage in a Designated Area
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory[5]. This area should be at or near the point of waste generation.
-
Segregate Incompatibles: Ensure the this compound waste is stored separately from incompatible materials. Although this compound itself has no major listed incompatibilities, it is good practice to store it away from strong oxidizing agents[6][7].
-
Secondary Containment: Use secondary containment bins for liquid waste containers to prevent the spread of material in case of a leak[6].
Step 4: Final Disposal
-
Do Not Dispose via Sink or Regular Trash: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash[6][8]. It is advised not to empty it into drains as it may be toxic to aquatic life[9].
-
Arrange for Professional Disposal: The final disposal must be conducted through an approved and licensed hazardous waste disposal service[1]. Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[6].
-
Follow Institutional and Local Regulations: Adhere to all federal, state, and local regulations governing hazardous waste disposal[10][11]. These regulations are paramount and will dictate the specific procedures at your facility.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. redox.com [redox.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. makingcosmetics.com [makingcosmetics.com]
Personal protective equipment for handling C16-Ceramide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with C16-Ceramide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is imperative to follow standard precautionary measures for handling chemicals.
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards) are required.[4] For tasks with a higher risk of splashing, chemical splash goggles are recommended.[5] |
| Skin Protection | A clean, knee-length lab coat and impermeable, chemical-resistant gloves (nitrile gloves are a suitable option) must be worn.[5] It is also advisable to wear impervious clothing.[4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust or aerosols are generated, or if irritation is experienced, a full-face respirator with a particle filter should be used.[1][4] |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic workflow is critical for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure and contain any potential spills.[3][5]
2. Handling and Experimental Use:
-
Before use, wash hands thoroughly. Don the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols during handling.[1][3]
-
Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
After handling, wash your face, hands, and any exposed skin thoroughly.[1]
3. Storage:
-
Store this compound in a tightly closed container in a freezer.[1]
-
The storage area should be well-ventilated.[1]
4. Spill Management:
-
In the event of a spill, use an inert absorbent material to contain it.
-
Place the absorbed material into a sealed container for proper disposal.[5]
5. Disposal:
-
All waste materials, including empty containers and contaminated absorbents, must be disposed of through an approved waste disposal plant.[1]
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[3]
Safe Handling Workflow
Caption: Workflow for the Safe Handling of this compound.
First Aid and Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.[4]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] It is recommended to flush the eyes for at least 15 minutes.[6]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[1] Seek medical attention if symptoms occur.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
